FerroLOXIN-1
Description
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Properties
Molecular Formula |
C23H16F5N3 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-4-phenylimidazol-2-amine |
InChI |
InChI=1S/C23H16F5N3/c24-17-7-4-8-18(12-17)31-14-21(16-5-2-1-3-6-16)30-22(31)29-13-15-9-10-19(20(25)11-15)23(26,27)28/h1-12,14H,13H2,(H,29,30) |
InChI Key |
TZTVXYFOBQIIBL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
FerroLOXIN-1: A Targeted Approach to Ferroptosis Inhibition
An In-depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The discovery of ferroptosis has opened new avenues for therapeutic intervention, with a focus on developing specific inhibitors. FerroLOXIN-1 has emerged as a novel and potent inhibitor of ferroptosis with a distinct mechanism of action compared to canonical inhibitors like Ferrostatin-1. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting the 15LOX/PEBP1 Complex
The central mechanism of this compound's anti-ferroptotic activity lies in its selective inhibition of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[1][2] This enzymatic complex plays a critical role in the generation of pro-ferroptotic lipid hydroperoxides, specifically hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE).[3][4][5][6]
Unlike radical-trapping antioxidants (RTAs) such as Ferrostatin-1, which non-specifically scavenge lipid radicals, this compound acts upstream by preventing the formation of these damaging species.[7][8] The proposed mechanisms for this inhibition, supported by computational modeling, include:
-
Altering Substrate Binding: this compound may bind to the 15LOX-2/PEBP1 complex in a manner that changes the binding orientation of the substrate, eicosatetraenoyl-PE (ETE-PE), rendering it non-productive for catalysis.[9]
-
Blocking the Oxygen Channel: Alternatively, this compound could obstruct the predominant oxygen channel within the enzyme complex, thereby preventing the peroxidation of phosphatidylethanolamine (B1630911) (PE) lipids.[9]
This targeted approach provides a high degree of specificity for ferroptosis, as this compound has been shown to be ineffective against other forms of programmed cell death like apoptosis, necroptosis, and pyroptosis.[1][2][7]
Signaling Pathway of this compound Action
Caption: this compound inhibits the 15-LOX/PEBP1 complex, preventing lipid peroxidation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds in ferroptosis studies.
Table 1: In Vitro Efficacy of FerroLOXINs
| Compound | Cell Line | Inducer | Concentration Range | Effect | Reference |
| This compound | HBE | RSL3 | 0.1, 0.5, 1 µM | Inhibition of RSL3-induced accumulation of PE-AA-OOH | [1][2] |
| FerroLOXIN-2 | HBE | RSL3 | 0.1, 0.5, 1 µM | Inhibition of RSL3-induced accumulation of PE-AA-OOH | [1][2] |
| This compound | FHs 74 Int. | RSL3 (0.25 µM) | 0.1, 0.5, 1 µM | Inhibition of ferroptosis | [1][2] |
| FerroLOXIN-2 | FHs 74 Int. | RSL3 (0.25 µM) | 0.1, 0.5, 1 µM | Inhibition of ferroptosis | [1][2] |
| This compound | Caco2 | RSL3 (2 µM) | 0.1, 0.5, 1 µM | Inhibition of ferroptosis | [1][2] |
| FerroLOXIN-2 | Caco2 | RSL3 (2 µM) | 0.1, 0.5, 1 µM | Inhibition of ferroptosis | [1][2] |
| This compound | HT-1080 | RSL3 | Not specified | Protection against ferroptosis | [1][2] |
| FerroLOXIN-2 | HT-1080 | RSL3 | Not specified | Protection against ferroptosis | [1][2] |
| This compound | A375 | RSL3 | Not specified | Protection against ferroptosis | [1][2] |
| FerroLOXIN-2 | A375 | RSL3 | Not specified | Protection against ferroptosis | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of FerroLOXINs
| Compound | Animal Model | Treatment | Dosage | Outcome | Reference |
| This compound | Mice | Total Body Irradiation | 25 mg/kg (IP) | Prolonged survival, protection of intestinal epithelium, reduced PE-derived hydroperoxides | [1][7] |
| FerroLOXIN-2 | Mice | Total Body Irradiation | 25 mg/kg (IP) | Prolonged survival, protection of intestinal epithelium, reduced PE-derived hydroperoxides | [1][7] |
| This compound | Mice | - | 25 mg/kg (IP) | Terminal half-life: 12.1 h, Clearance: 17.7 mL/min/kg | [1] |
| FerroLOXIN-2 | Mice | - | 25 mg/kg (IP) | Terminal half-life: 7.5 h, Clearance: 12.5 mL/min/kg | [1] |
Table 3: Specificity of FerroLOXINs
| Compound | Cell Line | Inducer | Assay | Outcome | Reference |
| This compound | HBE | TNF-α, SM-164, zVAD.fmk | PI Staining | No inhibition of necroptosis | [2] |
| FerroLOXIN-2 | HBE | TNF-α, SM-164, zVAD.fmk | PI Staining | No inhibition of necroptosis | [2] |
| This compound | HBE | LPS, Nigericin | PI Staining | No inhibition of pyroptosis | [2] |
| FerroLOXIN-2 | HBE | LPS, Nigericin | PI Staining | No inhibition of pyroptosis | [2] |
| This compound | HBE | Staurosporine | Annexin + PI Staining | No inhibition of apoptosis | [2] |
| FerroLOXIN-2 | HBE | Staurosporine | Annexin + PI Staining | No inhibition of apoptosis | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay to Assess Ferroptosis Inhibition
This protocol is used to determine the protective effect of this compound against ferroptosis induced by agents like RSL3.
-
Materials:
-
Cell line of interest (e.g., HT-1080, HBE)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3)
-
This compound
-
Propidium Iodide (PI) solution
-
96-well plates
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 1-2 hours.
-
Induce ferroptosis by adding a pre-determined concentration of RSL3.
-
Include control wells: untreated cells, cells treated with RSL3 only, and cells treated with this compound only.
-
Incubate for a specified period (e.g., 8-24 hours).
-
Add PI solution to each well to stain dead cells.
-
Quantify cell death by measuring PI fluorescence using a fluorescence microscope or a plate reader.
-
Workflow for Ferroptosis Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of ferroptosis.
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, and the effect of this compound on this process.
-
Materials:
-
Cell line of interest
-
Ferroptosis inducer (e.g., RSL3)
-
This compound
-
C11-BODIPY 581/591 probe
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound and RSL3 as described in the cell viability assay.
-
Towards the end of the incubation period, add the C11-BODIPY 581/591 probe to the cell culture medium.
-
Incubate for 30-60 minutes to allow for probe uptake.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
Iron Chelation and Radical-Scavenging Assays
These experiments are crucial to differentiate the mechanism of this compound from that of iron chelators and radical-trapping antioxidants.
-
Iron Chelation Assay (Ascorbyl Radical EPR Spectroscopy):
-
The assay measures the ability of a compound to chelate iron, thereby preventing its redox cycling.
-
The reduction of Fe(III) by ascorbic acid generates a semidehydroascorbyl radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy.[1]
-
This compound is added to the reaction mixture. A lack of reduction in the ascorbyl radical EPR signal indicates that this compound does not chelate iron.[1] In contrast, a known iron chelator like deferoxamine (B1203445) (DFO) will completely inhibit the signal.[1]
-
-
Radical-Scavenging Assay (DPPH Assay):
-
This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
The reduction of the DPPH radical by an antioxidant results in a color change that can be measured spectrophotometrically.
-
This compound has shown negligibly low activity in this assay, indicating it is not a potent radical scavenger.[1]
-
Logical Relationship of this compound's Mechanism
Caption: this compound's mechanism is distinct from radical scavenging and iron chelation.
Conclusion
This compound represents a significant advancement in the development of targeted ferroptosis inhibitors. Its unique mechanism of action, centered on the specific inhibition of the 15LOX/PEBP1 complex, distinguishes it from other classes of ferroptosis inhibitors. This specificity, coupled with its demonstrated in vitro and in vivo efficacy, makes this compound a valuable research tool and a promising candidate for further therapeutic development in the context of ferroptosis-driven diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound and to design further investigations into the intricate mechanisms of ferroptosis.
References
- 1. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
FerroLOXIN-1: A Targeted Inhibitor of the 15-Lipoxygenase-2/PEBP1 Complex for the Suppression of Ferroptosis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, implicated in a range of pathologies including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic driver of ferroptosis is the complex formed by 15-lipoxygenase-2 (15-LOX2) and phosphatidylethanolamine-binding protein 1 (PEBP1). This complex specifically catalyzes the peroxidation of phosphatidylethanolamines (PEs) containing arachidonic acid (AA) or adrenic acid (AdA), generating pro-ferroptotic lipid hydroperoxides. FerroLOXIN-1 is a novel, potent, and selective small molecule inhibitor specifically designed to target the 15-LOX2/PEBP1 complex. Unlike many other ferroptosis inhibitors, this compound does not operate through radical-trapping or iron chelation mechanisms. Instead, it is proposed to act by sterically hindering substrate access to the catalytic site or by blocking the oxygen entry channel of the enzyme complex. This targeted mechanism of action makes this compound a highly specific tool for studying the role of the 15-LOX2/PEBP1 axis in ferroptosis and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the specificity, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Target and Mechanism of Action
The specific molecular target of this compound is the hetero-enzymatic complex of 15-lipoxygenase-2 (15-LOX2) and phosphatidylethanolamine-binding protein 1 (PEBP1)[1][2][3]. The formation of this complex is a critical event in the execution of ferroptosis, as it redirects the catalytic activity of 15-LOX2 towards the peroxidation of arachidonoyl (AA) and adrenoyl (AdA) esters of phosphatidylethanolamine (B1630911) (PE), producing hydroperoxy-eicosatetraenoyl-PE (HOO-ETE-PE) which are potent pro-ferroptotic signals[1][2].
This compound was developed through a rational design strategy, starting from known 15-LOX2 inhibitors and modifying their structure to achieve selective inhibition of the 15-LOX2/PEBP1 complex over 15-LOX2 alone[1]. Molecular simulations suggest that the binding of PEBP1 to 15-LOX2 creates a larger catalytic pocket, and this compound is designed to fit within this expanded site[1].
The proposed mechanisms of inhibition by this compound are:
-
Blocking the oxygen entry channel: By binding within the catalytic site of the complex, this compound may physically obstruct the entry of molecular oxygen, which is essential for the lipoxygenase reaction.
-
Altering substrate binding: this compound could interact with key residues in the active site, leading to a non-productive binding pose for the phosphatidylethanolamine substrate[1].
Importantly, the anti-ferroptotic activity of this compound is independent of radical-trapping and iron-chelating activities, distinguishing it from many other classes of ferroptosis inhibitors like ferrostatin-1 and deferoxamine[1].
Quantitative Data
The inhibitory potency of this compound has been evaluated in both biochemical and cell-based assays. While specific IC50 values for this compound are not explicitly tabulated in the primary literature, the data is presented graphically, showing significant inhibition of the 15-LOX2/PEBP1 complex and protection against ferroptosis at low micromolar and nanomolar concentrations. For comparative purposes, the IC50 value of a related and well-characterized ferroptosis inhibitor, Ferrostatin-1, against the 15-LOX2/PEBP1 complex is provided below.
| Compound | Target | Assay Type | IC50 | Reference |
| Ferrostatin-1 | 15-LOX2/PEBP1 complex | Biochemical | ~10 nM | [4] |
| This compound | 15-LOX2/PEBP1 complex | Biochemical | Not explicitly stated | [1] |
| This compound | RSL3-induced ferroptosis | Cell-based (HBE cells) | Not explicitly stated | [1] |
Note: The primary publication for this compound demonstrates its efficacy through graphical representations of dose-dependent inhibition.
Experimental Protocols
15-LOX2/PEBP1 Inhibition Assay
This protocol outlines the methodology to assess the inhibitory activity of this compound against the purified 15-LOX2/PEBP1 complex.
Materials:
-
Recombinant human 15-LOX2
-
Recombinant human PEBP1
-
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)
-
Liposomes (e.g., prepared with phosphatidylcholine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1 mM EDTA)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Complex Formation: Pre-incubate equimolar concentrations of 15-LOX2 and PEBP1 in the assay buffer at room temperature for 15-30 minutes to allow for complex formation.
-
Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control, DMSO) to the pre-formed 15-LOX2/PEBP1 complex and incubate for a further 15 minutes at room temperature.
-
Substrate Preparation: Prepare SAPE-containing liposomes as the substrate.
-
Reaction Initiation: Initiate the lipoxygenase reaction by adding the SAPE-liposome suspension to the enzyme-inhibitor mixture.
-
Measurement: Monitor the formation of lipid hydroperoxides by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Ferroptosis Assay
This protocol describes the assessment of this compound's ability to protect cells from ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
Human bronchial epithelial (HBE) cells (or other susceptible cell lines)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
RSL3 stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium (B1200493) iodide)
-
96-well cell culture plates
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HBE cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induction of Ferroptosis: Add a pre-determined concentration of RSL3 to induce ferroptosis.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a chosen method. For example, with propidium iodide staining and flow cytometry, quantify the percentage of dead cells.
-
Data Analysis: Normalize the cell viability data to the vehicle-treated control. Plot the percentage of cell protection at different concentrations of this compound to determine its protective effect.
Radical Scavenging Activity Assay (DPPH Assay)
This protocol is used to confirm that this compound does not possess significant radical-trapping antioxidant activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
This compound stock solution (in DMSO or methanol)
-
Positive control (e.g., Trolox or ascorbic acid)
-
Methanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol in a 96-well plate.
-
Reaction Initiation: Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. A lack of significant reduction in absorbance indicates negligible radical scavenging activity.
Iron Chelation Activity Assay
This assay assesses the iron-chelating potential of this compound.
Materials:
-
Ferric chloride (FeCl₃)
-
This compound stock solution
-
Positive control (e.g., Deferoxamine)
-
Buffer (e.g., HEPES or acetate (B1210297) buffer)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Add this compound or the positive control at various concentrations to the wells of a 96-well plate.
-
Addition of Iron: Add a solution of FeCl₃ to each well.
-
Incubation: Incubate at room temperature for a short period to allow for chelation.
-
Addition of Ferrozine: Add ferrozine solution to each well. Ferrozine forms a colored complex with free ferrous ions.
-
Measurement: Measure the absorbance at a wavelength appropriate for the ferrozine-iron complex (e.g., 562 nm).
-
Data Analysis: A decrease in absorbance indicates iron chelation. Compare the results for this compound to the positive control.
Visualizations
Caption: Signaling pathway of ferroptosis highlighting the role of the 15-LOX2/PEBP1 complex and its inhibition by this compound.
Caption: General experimental workflows for assessing the inhibitory activity of this compound.
Conclusion
This compound represents a significant advancement in the development of specific chemical probes to dissect the mechanisms of ferroptosis. Its targeted inhibition of the 15-LOX2/PEBP1 complex, without confounding radical-trapping or iron-chelating activities, provides a powerful tool for researchers. The data and protocols presented in this guide offer a framework for the investigation and application of this compound in the study of ferroptosis-related diseases. Further development of this compound and similar compounds may lead to novel therapeutic strategies for a variety of human disorders.
References
The 15-LOX/PEBP1 Complex: A Pivotal Regulator of Ferroptotic Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Regulated cell death (RCD) is a fundamental process in multicellular organisms, essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been the most studied form of RCD, recent discoveries have unveiled a diverse landscape of cell death modalities, including necroptosis and ferroptosis. Ferroptosis is a unique iron-dependent form of RCD characterized by the lethal accumulation of lipid peroxides. Emerging evidence has identified the complex formed by 15-lipoxygenase (15-LOX) and phosphatidylethanolamine-binding protein 1 (PEBP1) as a central executioner of ferroptosis. This technical guide provides a comprehensive overview of the 15-LOX/PEBP1 complex, its role in ferroptosis, and methodologies for its study, aimed at researchers and professionals in drug development.
The Molecular Mechanism of the 15-LOX/PEBP1 Complex in Ferroptosis
15-Lipoxygenase is an enzyme that typically catalyzes the dioxygenation of free polyunsaturated fatty acids (PUFAs). However, its substrate specificity is dramatically altered upon binding to the scaffold protein PEBP1.[1][2] This interaction is a critical event in the initiation of ferroptosis.
The formation of the 15-LOX/PEBP1 complex redirects the enzymatic activity of 15-LOX towards esterified PUFAs within phosphatidylethanolamines (PEs), particularly arachidonoyl-phosphatidylethanolamine (AA-PE) and adrenoyl-phosphatidylethanolamine (AdA-PE).[2] This results in the generation of hydroperoxy-phosphatidylethanolamines (PE-OOH), which are potent pro-ferroptotic signals.[3][4] The accumulation of these lipid hydroperoxides leads to membrane damage and, ultimately, cell death.[4]
Recent studies have highlighted the specificity of this pathway, with inhibitors of the 15-LOX/PEBP1 complex, such as Ferrostatin-1 and the more specific FerroLOXINs, showing no significant effect on other forms of regulated cell death like apoptosis and necroptosis.[5][6] This underscores the central and specific role of the 15-LOX/PEBP1 axis in the execution of ferroptosis.
Signaling Pathway of 15-LOX/PEBP1-Mediated Ferroptosis
The signaling cascade leading to ferroptosis via the 15-LOX/PEBP1 complex involves several key steps, from the initial protein-protein interaction to the generation of the lethal lipid peroxide signal.
Quantitative Data on 15-LOX/PEBP1 Complex Activity and Inhibition
The development of specific inhibitors targeting the 15-LOX/PEBP1 complex is a promising therapeutic strategy for diseases associated with ferroptosis. The following tables summarize key quantitative data from recent studies.
| Inhibitor | Target | IC50 (µM) | Cell Line/System | Inducer | Reference |
| Ferrostatin-1 | 15-LOX2/PEBP1 complex | ~0.01 | Biochemical Assay | - | [3] |
| Compound 8 | 15-LOX2/PEBP1 complex | 0.25 ± 0.03 | HBE cells | RSL3 | [5] |
| Compound 9 | 15-LOX2/PEBP1 complex | 0.21 ± 0.02 | HBE cells | RSL3 | [5] |
| Compound 10 | 15-LOX2/PEBP1 complex | 0.18 ± 0.02 | HBE cells | RSL3 | [5] |
| Compound 18 | 15-LOX2/PEBP1 complex | 0.15 ± 0.01 | HBE cells | RSL3 | [5] |
| FerroLOXIN-1 (Cpd 20) | 15-LOX2/PEBP1 complex | 0.08 ± 0.01 | HBE cells | RSL3 | [5] |
| FerroLOXIN-2 (Cpd 21) | 15-LOX2/PEBP1 complex | 0.06 ± 0.01 | HBE cells | RSL3 | [5] |
Table 1: Inhibitor Potency against the 15-LOX/PEBP1 Complex.
| Substrate | Enzyme/Complex | Relative Activity/Product Formation | Reference |
| AA-PE | 15-LOX2 | Baseline | [5] |
| AA-PE | 15-LOX2/PEBP1 complex | ~2-fold increase vs. 15-LOX2 alone | [3][5] |
| di-AA-PE | 15-LOX2 | ~13.6-fold higher than SA-PE | [7] |
| di-AA-PE | 15-LOX2/PEBP1 complex | No significant change vs. 15-LOX2 alone | [7] |
Table 2: Enzymatic Activity of 15-LOX and the 15-LOX/PEBP1 Complex on Different Substrates.
Experimental Protocols
Co-Immunoprecipitation of 15-LOX and PEBP1
This protocol is designed to verify the interaction between 15-LOX and PEBP1 in a cellular context.
Materials:
-
Cells expressing 15-LOX and PEBP1
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Antibody against 15-LOX or PEBP1 for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Antibodies against 15-LOX and PEBP1 for Western blotting
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-15-LOX) or isotype control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with antibodies against both 15-LOX and PEBP1 to detect the co-precipitated protein.
-
Enzymatic Activity Assay of the 15-LOX/PEBP1 Complex
This assay measures the ability of the 15-LOX/PEBP1 complex to oxidize AA-PE.
Materials:
-
Recombinant human 15-LOX and PEBP1
-
Arachidonoyl-phosphatidylethanolamine (AA-PE) substrate
-
Liposome (B1194612) preparation reagents (e.g., DOPC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing AA-PE (e.g., in a 1:1 molar ratio with DOPC).
-
-
Enzyme Complex Formation:
-
Pre-incubate recombinant 15-LOX and PEBP1 (e.g., in a 1:1 molar ratio) in Assay Buffer to allow for complex formation.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 15-LOX/PEBP1 complex to the liposome suspension.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
For inhibitor studies, pre-incubate the enzyme complex with the inhibitor before adding the substrate.
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
-
Quantification of 15-HpETE-PE:
-
Analyze the extracted lipids by LC-MS/MS to quantify the amount of 15-hydroperoxy-arachidonoyl-PE (15-HpETE-PE) produced.
-
LC-MS/MS for the Quantification of 15-HpETE-PE
This method allows for the sensitive and specific detection of the primary product of the 15-LOX/PEBP1 complex.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Separate the lipid extract on a C18 reverse-phase column.
-
Use a gradient of solvents (e.g., water/acetonitrile/methanol with ammonium (B1175870) acetate) to elute the different lipid species.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 15-HpETE-PE is m/z 818.5, and a characteristic product ion is m/z 317.2 (corresponding to the hydroperoxy-arachidonoyl chain after loss of water).[7]
-
-
Quantification:
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Generate a standard curve with known amounts of 15-HpETE-PE to determine the concentration in the samples.
-
Role in Other Forms of Regulated Cell Death
While the role of the 15-LOX/PEBP1 complex in ferroptosis is well-established, its involvement in other RCD pathways such as apoptosis and necroptosis is less clear. Current evidence suggests a high degree of specificity for ferroptosis. Studies have shown that specific inhibitors of the 15-LOX/PEBP1 complex, this compound and FerroLOXIN-2, do not protect cells from apoptosis or necroptosis induced by their respective stimuli.[5][6]
PEBP1 itself has been implicated in various signaling pathways that can influence apoptosis, but this appears to be independent of its interaction with 15-LOX. For instance, PEBP1 can modulate the Raf/MEK/ERK and NF-κB pathways, which have known roles in cell survival and apoptosis.[8] However, a direct role for the 15-LOX/PEBP1 enzymatic complex in the core machinery of apoptosis (e.g., caspase activation) or necroptosis (e.g., RIPK1/RIPK3/MLKL signaling) has not been demonstrated.
Conclusion and Future Directions
The 15-LOX/PEBP1 complex has emerged as a critical regulator of ferroptosis, a distinct and increasingly important form of regulated cell death. Its unique mechanism of altering substrate specificity to generate pro-ferroptotic lipid hydroperoxides presents a highly specific target for therapeutic intervention in a range of diseases where ferroptosis is implicated, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer.
The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate biology of the 15-LOX/PEBP1 complex. Future research should focus on further elucidating the upstream regulatory mechanisms governing the formation of this complex, identifying additional protein interactors that may modulate its activity, and developing even more potent and specific inhibitors for clinical applications. A deeper understanding of the structural dynamics of the 15-LOX/PEBP1 complex will be crucial for the rational design of next-generation therapeutics targeting ferroptosis.
References
- 1. PEBP1 phosphatidylethanolamine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. mdpi.com [mdpi.com]
- 5. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strikingly High Activity of 15-Lipoxygenase Towards Di-Polyunsaturated Arachidonoyl/Adrenoyl-Phosphatidylethanolamines Generates Peroxidation Signals of Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1802.02378] PEBP1/RKIP: from multiple functions to a common role in cellular processes [arxiv.org]
FerroLOXIN-1: A Targeted Inhibitor of Lipid Peroxidation in Ferroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic complex, 15-lipoxygenase-2 (15LOX-2) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), has been identified as a crucial initiator of ferroptosis through the specific peroxidation of phosphatidylethanolamines (PEs). FerroLOXIN-1 is a novel, potent, and selective small molecule inhibitor of this 15LOX-2/PEBP1 complex. This technical guide provides a comprehensive overview of this compound's function in inhibiting lipid peroxidation, detailing its mechanism of action, presenting quantitative data on its efficacy, outlining key experimental protocols for its study, and visualizing its role in the ferroptosis signaling pathway.
Core Mechanism of Action: Selective Inhibition of the 15LOX-2/PEBP1 Complex
This compound exerts its anti-ferroptotic effects by directly and selectively inhibiting the enzymatic activity of the 15LOX-2/PEBP1 complex.[1][2][3] Unlike many ferroptosis inhibitors that act as radical-trapping antioxidants or iron chelators, this compound's mechanism is highly specific to the enzymatic source of pro-ferroptotic lipid peroxides.[4]
The 15LOX-2 enzyme, when associated with the scaffolding protein PEBP1, undergoes a conformational change that enables it to specifically bind and oxygenate polyunsaturated fatty acids (PUFAs) within phosphatidylethanolamines (PEs), particularly arachidonoyl-PE (AA-PE) and adrenoyl-PE (AdA-PE). This reaction produces hydroperoxy-phosphatidylethanolamines (PE-OOH), the critical executioner molecules of ferroptosis that lead to membrane damage and cell death.[5][6]
This compound is believed to bind to a specific pocket within the 15LOX-2/PEBP1 complex, allosterically preventing the proper binding of its PE substrate or inhibiting the catalytic oxygenation reaction.[1] This targeted inhibition prevents the formation of PE-OOH, thereby halting the propagation of lipid peroxidation and protecting the cell from ferroptotic demise. Molecular simulations suggest that this compound may block oxygen access to the active site or dislodge the oxidizable sidechain of the phospholipid from the active site.[7]
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of 15LOX-2/PEBP1 Activity and Ferroptosis
| Parameter | Cell Line/System | Inducer | IC50 / Effective Concentration | Reference |
| Inhibition of 15-HpETE-PE production | Recombinant 15LOX-2/PEBP1 | - | Significant inhibition at nanomolar concentrations | [1] |
| Protection against RSL3-induced ferroptosis | HBE cells | RSL3 | Potent inhibition (nanomolar range) | [1][3] |
| Protection against RSL3-induced ferroptosis | HT-1080 cells | RSL3 | Potent inhibition | [1] |
| Protection against RSL3-induced ferroptosis | Caco-2 cells | RSL3 | Potent inhibition | [1] |
| Protection against RSL3-induced ferroptosis | A375 cells | RSL3 | Potent inhibition | [1] |
| Protection against RSL3-induced ferroptosis | FHs 74 Int. cells | RSL3 | Potent inhibition | [1] |
Note: While a specific IC50 value for this compound's inhibition of the 15LOX-2/PEBP1 complex is not explicitly stated in a single table in the surveyed literature, multiple sources confirm its high potency in the nanomolar range.[1][3]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment | Outcome | Reference |
| C57BL/6 Mice | Total Body γ-irradiation | This compound (25 mg/kg) | Significantly prolonged survival and protected intestinal epithelium | [1] |
Signaling Pathways and Experimental Workflows
Ferroptosis Signaling Pathway Inhibited by this compound
The following diagram illustrates the central role of the 15LOX-2/PEBP1 complex in the execution of ferroptosis and the point of intervention for this compound.
Caption: this compound's targeted inhibition of the 15LOX-2/PEBP1 complex.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
In Vitro 15LOX-2/PEBP1 Enzymatic Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the enzymatic activity of the 15LOX-2/PEBP1 complex.
-
Reagents and Materials:
-
Recombinant human 15LOX-2 and PEBP1 proteins
-
Substrate: 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)
-
Liposomes (e.g., prepared with SAPE and DOPC)
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS system for product analysis
-
-
Procedure:
-
Prepare the 15LOX-2/PEBP1 complex by incubating recombinant 15LOX-2 and PEBP1 proteins at a 1:1 molar ratio.
-
Prepare liposomes containing the SAPE substrate.
-
In a reaction vessel, combine the reaction buffer, SAPE-containing liposomes, and the desired concentration of this compound (or vehicle control). Pre-incubate for a defined period.
-
Initiate the reaction by adding the pre-formed 15LOX-2/PEBP1 complex.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., methanol (B129727) with an internal standard).
-
Extract the lipids from the reaction mixture.
-
Analyze the formation of the product, 15-hydroperoxyeicosatetraenoyl-PE (15-HpETE-PE), using LC-MS/MS.
-
Calculate the percentage of inhibition by comparing the amount of product formed in the presence of this compound to the vehicle control.
-
Determine the IC50 value by testing a range of this compound concentrations.
-
Cellular Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol measures the accumulation of lipid peroxides in cells treated with a ferroptosis inducer and the protective effect of this compound.
-
Reagents and Materials:
-
Adherent cells (e.g., HT-1080, HBE)
-
Cell culture medium and supplements
-
Ferroptosis inducer (e.g., RSL3)
-
This compound
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture plates or dishes and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce ferroptosis by adding a known concentration of RSL3 to the culture medium.
-
Co-incubate the cells with this compound and RSL3 for the desired duration.
-
Towards the end of the incubation period, add C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Capture images using filters for both the reduced (red fluorescence, ~594 nm emission) and oxidized (green fluorescence, ~520 nm emission) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Quantify the shift in fluorescence from red to green on a per-cell basis.
-
-
Cell Viability Assay for Ferroptosis
This protocol assesses the ability of this compound to rescue cells from ferroptosis-induced cell death.
-
Reagents and Materials:
-
Adherent cells
-
Cell culture medium and supplements
-
Ferroptosis inducer (e.g., RSL3)
-
This compound
-
Cell viability reagent (e.g., Cell Counting Kit-8 [CCK-8], Propidium Iodide [PI])
-
96-well plates
-
Plate reader or flow cytometer
-
-
Procedure (using CCK-8):
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Pre-treat the cells with a range of concentrations of this compound or vehicle control.
-
Add the ferroptosis inducer RSL3 to the wells.
-
Incubate the plate for a predetermined time (e.g., 24-48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies against ferroptosis-mediated diseases. Its specific mechanism of action, focused on the inhibition of the 15LOX-2/PEBP1 complex, offers a promising strategy to prevent the initiation of lipid peroxidation without the off-target effects associated with broad-spectrum antioxidants or iron chelators. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Continued research into the optimization and clinical application of this compound and similar targeted inhibitors holds great promise for the treatment of a wide range of debilitating diseases.
References
- 1. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. pnas.org [pnas.org]
- 4. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of FerroLOXIN-1
Introduction: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has been implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, acute radiation syndrome, and cancer.[1][2] A key initiating step in this pathway involves the enzyme 15-lipoxygenase (15LOX) which, in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), peroxidizes phosphatidylethanolamines (PE) containing polyunsaturated fatty acids.[3][4] FerroLOXIN-1 is a novel, potent, and selective small-molecule inhibitor designed to specifically target the catalytic activity of the 15LOX-2/PEBP1 complex, thereby preventing ferroptosis without affecting other essential cellular processes.[3][5] This guide provides a detailed overview of its chemical structure, mechanism of action, and the experimental framework used for its characterization.
Chemical and Physicochemical Properties
This compound was identified through a structure-activity relationship-guided design based on known 15LOX-2 inhibitors.[3] Its formal chemical name is 1-(3-fluorophenyl)-N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-4-phenyl-1H-imidazol-2-amine.[5] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-(3-fluorophenyl)-N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-4-phenyl-1H-imidazol-2-amine | [5] |
| CAS Number | 2773428-48-9 | [5] |
| Molecular Formula | C₂₃H₁₆F₅N₃ | [5] |
| Formula Weight | 429.4 g/mol | [5] |
| Purity | ≥90% | [5] |
| SMILES | FC1=CC=CC(N2C(NCC(C=C3)=CC(F)=C3C(F)(F)F)=NC(C4=CC=CC=C4)=C2)=C1 | [5] |
| InChI Key | TZTVXYFOBQIIBL-UHFFFAOYSA-N | [5] |
Mechanism of Action
This compound's primary mechanism is the selective inhibition of the pro-ferroptotic 15LOX-2/PEBP1 complex.[3] Unlike many ferroptosis inhibitors that act as radical-trapping antioxidants (e.g., Ferrostatin-1) or iron chelators, this compound's effectiveness stems from its specific interaction with the enzymatic complex.[3][6] This interaction blocks the production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HOO-ETE-PE), a critical signaling molecule for ferroptosis.[3][7] Molecular simulations suggest three potential inhibitory mechanisms: blocking the entry of oxygen into the catalytic pocket, dislodging the oxidizable fatty acid chain, or stabilizing the non-oxidizable chain in a non-productive conformation.[3] This targeted action allows this compound to prevent ferroptosis without interfering with the biosynthesis of other essential lipid mediators.[3]
The specificity of this compound distinguishes it from other classes of ferroptosis inhibitors. It does not rely on general antioxidant or iron-chelating properties, which can interfere with normal cellular redox processes.[3]
Quantitative Biological and Pharmacokinetic Data
This compound demonstrates high potency in cellular assays and favorable pharmacokinetics in vivo. It effectively suppresses ferroptosis induced by RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), across multiple human cell lines.[3]
| Parameter | Value | Model System | Reference |
| IC₅₀ | 84 nM | RSL3-induced ferroptosis in human bronchial epithelial cells | [5] |
| Selective Activity | Inhibits 15LOX-2/PEBP1 complex over 15LOX-2 alone | Cell-free assay (at 0.25 µM) | [5] |
| In Vivo Efficacy | Increased survival from 0% to 75% post-irradiation | Mouse model of Total Body Irradiation (25 mg/kg dose) | [1][5] |
| Plasma Half-life (t₁/₂) | 12.1 hours | Mouse (25 mg/kg, IP injection) | [3] |
| Clearance (Cl) | 17.7 mL/min/kg | Mouse (25 mg/kg, IP injection) | [3] |
Experimental Protocols
The characterization of this compound involved a series of biochemical, cellular, and in vivo experiments. Below are representative methodologies.
This protocol details the steps to measure the efficacy of this compound in preventing ferroptosis in a human cell line.
-
Cell Seeding: Plate human bronchial epithelial (HBE) cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methyl acetate). Create a serial dilution of this compound in cell culture media to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Pre-treat the cells with the this compound dilutions for 1 hour.
-
Ferroptosis Induction: Add the ferroptosis inducer RSL3 to each well (final concentration of 0.25 µM), excluding the negative control wells.
-
Incubation: Incubate the plate for 20 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Death Measurement: Add Propidium Iodide (PI) stain to each well. PI is a fluorescent dye that cannot cross the membrane of live cells, thus staining only the nuclei of dead cells.
-
Data Acquisition: Image the plate using a high-content imager or plate reader to quantify the percentage of PI-positive (dead) cells relative to the total number of cells (e.g., determined by Hoechst stain).
-
Data Analysis: Plot the percentage of cell death against the log of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
This protocol provides a high-level overview of the in vivo efficacy testing.[1][3]
-
Animal Model: Use C57BL/6NTac mice as the model for acute radiation syndrome.
-
Irradiation: Subject the mice to a lethal dose of total body gamma irradiation (TBI).
-
Treatment: 24 hours post-TBI, administer a single intraperitoneal (IP) injection of this compound (25 mg/kg) or a vehicle control.
-
Monitoring: Monitor the survival of the mice daily for a period of 30 days.
-
Endpoint Analysis: Analyze survival curves (e.g., using Kaplan-Meier analysis) to determine the statistical significance of the protective effect. Additionally, tissue samples (e.g., ileum, bone marrow) can be collected from satellite groups to assess mitigation of epithelial damage and levels of pro-ferroptotic lipid signals like HpETE-PE.[3]
References
- 1. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 2. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Preliminary Investigation of FerroLOXIN-1 in New Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into FerroLOXIN-1, a novel and specific inhibitor of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This compound has demonstrated significant potential as a tool to study and potentially treat conditions where ferroptosis, an iron-dependent form of programmed cell death, is a key pathological driver. This document outlines the core mechanism of action of this compound, summarizes key quantitative data from recent studies, provides detailed experimental protocols for its use in new models, and presents visual diagrams of relevant pathways and workflows.
Core Mechanism of Action
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. The 15-lipoxygenase (15LOX) enzyme, in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), plays a crucial role in initiating this process by catalyzing the peroxidation of phosphatidylethanolamines (PEs) containing arachidonic acid or adrenic acid. This compound is a small molecule inhibitor that specifically targets this 15LOX/PEBP1 catalytic complex.[1][2] Its mechanism of action is distinct from that of radical-trapping antioxidants or iron chelators. By selectively inhibiting the 15LOX/PEBP1 complex, this compound prevents the generation of the initial lipid hydroperoxide death signals, thereby suppressing ferroptosis.[1][2]
Data Presentation
The following tables summarize the quantitative data from preliminary studies on this compound in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Ferroptosis Inducer | IC50 of this compound | Reference |
| Primary Human Bronchial Epithelial (HBE) cells | Normal | RSL3 | 84 nM | [2] |
| HT-1080 | Fibrosarcoma | RSL3 | Not specified, but effective at suppressing ferroptosis | |
| A375 | Melanoma | RSL3 | Not specified, but effective at suppressing ferroptosis | |
| Caco-2 | Colorectal Adenocarcinoma | RSL3 | Not specified, but effective at suppressing ferroptosis | |
| FHs 74 Int | Normal Intestinal | RSL3 | Not specified, but effective at suppressing ferroptosis |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Total Body Irradiation (TBI)
| Parameter | Control (TBI only) | This compound (25 mg/kg) | Reference |
| Survival at day 19 | 0% | 75% | [3] |
Experimental Protocols
In Vitro Ferroptosis Inhibition Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on RSL3-induced ferroptosis in a cancer cell line (e.g., HT-1080).
Materials:
-
HT-1080 fibrosarcoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. Prepare a working solution of RSL3 in complete DMEM.
-
Treatment:
-
For the experimental wells, add the desired concentrations of this compound to the cells.
-
For the positive control wells (ferroptosis induction), add vehicle (DMSO) to the cells.
-
For the negative control wells (untreated), add an equivalent volume of complete DMEM.
-
Incubate for 1 hour.
-
Add RSL3 to the experimental and positive control wells to a final concentration of 1 µM.
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator.
-
Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated negative control. Determine the IC50 value of this compound by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Mouse Model of Acute Radiation Syndrome
This protocol outlines the procedure to evaluate the radioprotective effects of this compound in a murine model of total body irradiation (TBI).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Gamma irradiator
-
This compound
-
Vehicle (e.g., a solution of DMSO and polyethylene (B3416737) glycol)
-
Sterile syringes and needles for intraperitoneal (IP) injection
-
Animal housing and monitoring facilities
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Irradiation: Expose the mice to a lethal dose of total body irradiation (e.g., 9.25 Gy) using a gamma irradiator. A control group of mice should not be irradiated.
-
Treatment:
-
Divide the irradiated mice into two groups: a vehicle control group and a this compound treatment group.
-
At a specified time post-irradiation (e.g., 24 hours), administer either vehicle or this compound (e.g., 25 mg/kg) via intraperitoneal injection.
-
-
Monitoring: Monitor the mice daily for signs of sickness, weight loss, and survival for a period of at least 30 days.
-
Data Collection: Record daily survival data for each group.
-
Data Analysis: Generate Kaplan-Meier survival curves for each group and perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in survival between the this compound treated group and the vehicle control group.
Mandatory Visualization
Signaling Pathway of Ferroptosis Initiation and Inhibition by this compound
Caption: this compound inhibits the 15-LOX/PEBP1 complex, preventing lipid peroxidation and ferroptosis.
Experimental Workflow for In Vitro Ferroptosis Inhibition Assay
Caption: Workflow for determining the in vitro efficacy of this compound against induced ferroptosis.
Experimental Workflow for In Vivo Acute Radiation Syndrome Model
Caption: Workflow for evaluating the radioprotective effects of this compound in a mouse model.
References
FerroLOXIN-1: A Targeted Approach to Modulating the Ferroptosis Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. A key enzymatic complex, 15-lipoxygenase (15-LOX) associated with phosphatidylethanolamine-binding protein 1 (PEBP1), has been identified as a pivotal initiator of the ferroptotic cascade through the specific peroxidation of phosphatidylethanolamines (PEs). FerroLOXIN-1 is a novel small molecule inhibitor designed to selectively target this 15-LOX/PEBP1 complex, offering a promising therapeutic strategy to mitigate ferroptotic cell death. This technical guide provides a comprehensive overview of this compound's role in the broader ferroptosis pathway, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and related compounds in modulating the ferroptosis pathway.
Table 1: In Vitro Inhibition of the 15-LOX-2/PEBP1 Complex
| Compound | Target | Assay | IC50 (nM) | Cell Lines Tested | Reference |
| This compound | 15-LOX-2/PEBP1 Complex | ETE-PE Oxidation Inhibition | Not explicitly provided, but significant inhibition at 5 µM | HBE | [1] |
| FerroLOXIN-2 | 15-LOX-2/PEBP1 Complex | ETE-PE Oxidation Inhibition | Not explicitly provided, but significant inhibition at 5 µM | HBE | [1] |
| Ferrostatin-1 | 15-LOX-2/PEBP1 Complex | ETE-PE Oxidation Inhibition | ~10 | Not Applicable | [2][3] |
Note: While specific IC50 values for this compound's inhibition of the 15-LOX-2/PEBP1 complex are not available in the reviewed literature, studies have demonstrated significant and selective inhibition at a concentration of 5 µM.[1]
Table 2: In Vitro Protection Against RSL3-Induced Ferroptosis
| Compound | Cell Lines | Outcome | Reference |
| This compound | HBE, HT1080, Caco2, A375, FHs 74 Int | Full protection against RSL3-induced ferroptosis | [1] |
| FerroLOXIN-2 | HBE, HT1080, Caco2, A375, FHs 74 Int | Full protection against RSL3-induced ferroptosis | [1] |
Note: The term "full protection" is used in the source literature; however, specific IC50 values for the anti-ferroptotic effect of this compound in these cell lines are not provided.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Total Body Irradiation (TBI)
| Treatment Group | Dose | Administration Route | Survival Rate (Day 19 post-TBI) | Reference |
| Vehicle | Not Applicable | Intraperitoneal | 0% | [1] |
| This compound | 25 mg/kg | Intraperitoneal | Not explicitly quantified, but described as providing "robust radiomitigative effects" | [1] |
| FerroLOXIN-2 | 25 mg/kg | Intraperitoneal | Not explicitly quantified, but described as providing "robust radiomitigative effects" | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in the ferroptosis pathway.
RSL3-Induced Ferroptosis Inhibition Assay
This protocol is designed to assess the ability of compounds like this compound to protect cells from ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
Cell line of interest (e.g., HT1080, A375)
-
Complete cell culture medium
-
RSL3 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Compound Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Ferroptosis Induction: Add RSL3 to the wells to a final concentration known to induce ferroptosis in the specific cell line (e.g., 0.1-1 µM for HT1080 cells).[4][5][6][7][8][9][10][11][12][13]
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours).
-
Cell Viability Assessment: Measure cell viability using a preferred method. For CellTiter-Glo®, add the reagent to each well according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Calculate IC50 values for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Lipid Reactive Oxygen Species (ROS) Assay
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
Cells treated with RSL3 and/or this compound in a suitable culture vessel (e.g., 6-well plate or chamber slide)
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with RSL3 and/or this compound as described in the previous protocol.
-
Probe Loading: At the end of the treatment period, remove the medium and incubate the cells with a working solution of C11-BODIPY™ 581/591 (e.g., 1-5 µM in serum-free medium) for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. The oxidized form of the probe emits green fluorescence (e.g., detected in the FITC channel), while the reduced form emits red fluorescence (e.g., detected in the PE-Texas Red channel). An increase in the green-to-red fluorescence ratio indicates an increase in lipid ROS.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope using appropriate filter sets for green and red fluorescence. Capture images and quantify the fluorescence intensity of each channel.
-
In Vivo Administration of this compound
This protocol outlines the intraperitoneal administration of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO and PEG400 in saline)
-
Mice (e.g., C57BL/6)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of injection, dilute the stock solution with the vehicle to the final desired concentration for a 25 mg/kg dose. The final concentration of DMSO should be kept low to minimize toxicity.
-
Animal Handling: Acclimatize the mice to the experimental conditions.
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection. For the total body irradiation model, a single dose is administered 24 hours after irradiation.[1]
-
Monitoring: Monitor the animals for any adverse effects and for the desired therapeutic outcomes (e.g., survival, tissue damage).
Mandatory Visualization
Signaling Pathway of Ferroptosis and the Role of this compound
Caption: The ferroptosis pathway highlighting this compound's mechanism of action.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's anti-ferroptotic activity.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against ferroptosis. Its specific inhibition of the 15-LOX/PEBP1 complex provides a precise mechanism to counteract the lipid peroxidation that drives this form of cell death. The data presented in this guide, from in vitro cell protection to in vivo efficacy, underscore the potential of this compound as a valuable research tool and a promising therapeutic candidate. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further investigation into the role of this compound and the broader ferroptosis pathway in health and disease. Further research to determine the precise IC50 values of this compound in various cellular contexts will be crucial for its continued development and application.
References
- 1. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 8. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Efficacy of FerroLOXIN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on the efficacy of FerroLOXIN-1, a novel inhibitor of ferroptosis. The data presented herein is primarily derived from a foundational study that introduced this compound and its analogue, FerroLOXIN-2, as selective inhibitors of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This guide adheres to a technical format, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using the DOT language for Graphviz.
Core Mechanism of Action
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] The 15-lipoxygenase (15LOX) enzyme, in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), plays a crucial role in initiating ferroptosis by catalyzing the peroxidation of phosphatidylethanolamines (PEs) containing arachidonic acid (AA) or adrenic acid (AdA), leading to the formation of hydroperoxy-phosphatidylethanolamines (PE-AA-OOH).[3] this compound is a selective inhibitor of this 15LOX/PEBP1 complex, thereby preventing the production of these pro-ferroptotic lipid signals.[1][3] Unlike broad-spectrum antioxidants or iron chelators, this compound's targeted action avoids interference with the physiological functions of 15LOX alone.[3]
Quantitative Efficacy Data
The initial studies provided significant quantitative data on the in vitro and in vivo efficacy of this compound.
In Vitro Efficacy of this compound
This compound demonstrated potent and selective inhibition of RSL3-induced ferroptosis across a panel of human cell lines.
Table 1: Inhibition of RSL3-Induced Ferroptosis by this compound in Various Human Cell Lines
| Cell Line | Cell Type | RSL3 Concentration (µM) | This compound Concentration for Complete Protection (µM) |
| HBE | Bronchial Epithelial | Not Specified | < 1 |
| HT-1080 | Fibrosarcoma | Not Specified | ~ 0.5 |
| A375 | Melanoma | Not Specified | ~ 1 |
| Caco2 | Intestinal Epithelial | 2 | ~ 1 |
| FHs 74 Int. | Intestinal Epithelial | 0.25 | ~ 0.5 |
Data synthesized from the findings presented in the initial PNAS study.[3]
Importantly, this compound was shown to be highly specific for ferroptosis, exhibiting no protective effects against other forms of programmed cell death, including necroptosis, pyroptosis, and apoptosis, even at concentrations tenfold higher than those required for complete ferroptosis protection.[3]
In Vivo Efficacy of this compound
In a murine model of total body irradiation (TBI), a single intraperitoneal injection of this compound (25 mg/kg) administered 24 hours post-irradiation demonstrated a significant radiomitigative effect.
Table 2: In Vivo Radioprotective Efficacy of this compound in C57BL/6 Mice Subjected to Total Body Irradiation (9.25Gy)
| Treatment Group | Survival Rate at Day 19 | Survival Rate at Day 30 |
| TBI (Vehicle) | 0% | 0% |
| TBI + this compound (25 mg/kg) | 75% | Not Specified |
| TBI + FerroLOXIN-2 (25 mg/kg) | 80% | Not Specified |
Data extracted from the PNAS and NCATS publications.[1][3]
Pharmacokinetic Profile of this compound in Mice
The in vivo efficacy of this compound is supported by its favorable pharmacokinetic properties.
Table 3: Pharmacokinetic Parameters of this compound in Mouse Plasma Following a Single Intraperitoneal Injection (25 mg/kg)
| Parameter | Value |
| Terminal Half-life (t½) | 12.1 h |
| Clearance (Cl) | 17.7 mL/min/kg |
Pharmacokinetic data as reported in the supplementary materials of the primary PNAS study.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial efficacy studies of this compound.
In Vitro Ferroptosis Inhibition Assay
Objective: To assess the ability of this compound to protect cultured cells from ferroptosis induced by RSL3.
Cell Lines:
-
Human bronchial epithelial cells (HBE)
-
Human fibrosarcoma cells (HT-1080)
-
Human melanoma cells (A375)
-
Human intestinal epithelial cells (Caco2, FHs 74 Int.)
Procedure:
-
Cells were seeded in appropriate culture vessels and allowed to adhere.
-
Ferroptosis was induced by treating the cells with the glutathione (B108866) peroxidase 4 (GPX4) inhibitor, RSL3. The concentration of RSL3 was optimized for each cell line (e.g., 0.25 µM for FHs 74 Int. and 2 µM for Caco2).[3]
-
Cells were co-treated with varying concentrations of this compound (e.g., 0.1, 0.5, and 1 µM) or vehicle control.[3]
-
The cells were incubated for a defined period (e.g., 20 hours).[3]
-
Cell death was quantified by staining with propidium (B1200493) iodide (PI) followed by flow cytometry analysis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.[3]
In Vivo Radiomitigation Study
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of total body irradiation-induced lethality.
Animal Model:
-
C57BL/6NTac mice.[3]
Procedure:
-
Mice received a lethal dose of total body gamma irradiation (9.25Gy).[3]
-
24 hours post-irradiation, mice were administered a single intraperitoneal (IP) injection of this compound (25 mg/kg) or vehicle control.[3]
-
The survival of the mice was monitored daily for 30 days.[3]
-
For histological analysis, intestinal tissue was collected from a subset of animals to assess epithelial integrity. This was evaluated by staining for actin to visualize the cellular structure.[3]
-
To confirm the mechanism of action in vivo, the levels of the pro-ferroptotic lipid hydroperoxide, 15-HpETE-PE, were measured in the ileum and bone marrow of the irradiated mice with and without this compound treatment.[3]
Ethical Considerations: All animal experiments were conducted in accordance with protocols approved by the Institutional Animal Care and Use Committee (IACUC) of the University of Pittsburgh.[3]
Visualizations
Signaling Pathway of Ferroptosis Initiation and Inhibition by this compound
Caption: Mechanism of this compound action in preventing ferroptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the in vivo radiomitigation study.
References
- 1. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of FerroLOXIN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides, which has been implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2][3] A key enzymatic complex involved in the initiation of ferroptosis is composed of 15-lipoxygenase (15-LOX) and phosphatidylethanolamine-binding protein 1 (PEBP1).[2][4] This complex specifically catalyzes the peroxidation of phosphatidylethanolamine (B1630911) (PE) containing arachidonic acid or adrenic acid, generating pro-ferroptotic lipid hydroperoxide signals.[2]
FerroLOXIN-1 is a novel small molecule inhibitor designed to selectively target the 15-LOX/PEBP1 complex, thereby preventing the generation of these critical lipid peroxidation signals and protecting cells from ferroptotic death.[2] Unlike broad-spectrum radical-trapping antioxidants such as Ferrostatin-1, this compound offers a more targeted approach to inhibit ferroptosis by acting on a specific enzymatic step in the pathway.[2][5]
These application notes provide detailed in vitro experimental protocols to assess the efficacy and mechanism of action of this compound as a ferroptosis inhibitor. The described assays are essential for characterizing the cytoprotective effects of this compound and elucidating its specific inhibitory activity on the 15-LOX/PEBP1 complex.
Signaling Pathway of Ferroptosis and 15-LOX/PEBP1 Complex
The induction of ferroptosis involves the accumulation of lipid reactive oxygen species (ROS), particularly lipid hydroperoxides. The 15-LOX/PEBP1 complex plays a crucial role in this process by catalyzing the peroxidation of PE. This compound specifically inhibits this complex, thereby preventing the downstream events leading to cell death.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cellular Assays
| Cell Line | Ferroptosis Inducer (Concentration) | This compound IC₅₀ (µM) | Lipid Peroxidation Inhibition (%) | Reference |
| HBE | RSL3 (0.5 µM) | ~0.05 | Not Reported | [2] |
| HT-1080 | RSL3 (Concentration not specified) | Not Reported | Not Reported | [2] |
| Caco-2 | RSL3 (2 µM) | ~0.1 | Not Reported | [2] |
| A375 | RSL3 (Concentration not specified) | Not Reported | Not Reported | [2] |
| FHs 74 Int | RSL3 (0.25 µM) | ~0.1 | Not Reported | [2] |
Note: IC₅₀ values are approximated from published data. Lipid peroxidation inhibition is expected but quantitative data is not consistently available in the initial search results.
Table 2: In Vitro 15-LOX-2/PEBP1 Complex Inhibition by this compound
| Assay Component | Substrate | This compound IC₅₀ (µM) | Inhibition Mechanism | Reference |
| 15-LOX-2/PEBP1 Complex | ETE-PE | ~0.02 | Non-competitive/Mixed | [2] |
| 15-LOX-2 (alone) | ETE-PE | > 10 | No significant inhibition | [2] |
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol determines the ability of this compound to protect cells from ferroptosis induced by RSL3, a specific inhibitor of GPX4.[1][6]
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
RSL3 stock solution (in DMSO)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Prepare the working concentration of RSL3 (e.g., 0.1-10 µM, concentration to be optimized for the specific cell line) in the same medium.[11]
-
Pre-treatment with this compound: Remove the old medium and add the medium containing different concentrations of this compound to the designated wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.[11]
-
Induction of Ferroptosis: Add RSL3 solution to the wells already containing this compound. For control wells, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.[9]
-
Viability Measurement:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[9][10]
-
MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[9]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value of this compound.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[12][13][14]
Materials:
-
Treated cells in a multi-well plate (from a parallel experiment to the viability assay)
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[14]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and RSL3 as described in the cell viability assay protocol.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells once with PBS. Add fresh medium or HBSS containing 1-2 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.[14]
-
Washing: Wash the cells twice with PBS or HBSS to remove excess probe.[14]
-
Imaging/Flow Cytometry:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets for the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the probe.[14]
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the green and red channels.
-
-
Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. A higher ratio indicates increased lipid peroxidation. Compare the ratios between different treatment groups.
Malondialdehyde (MDA) Assay
This colorimetric/fluorometric assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.[15][16]
Materials:
-
Treated cells
-
Cell lysis buffer
-
MDA Assay Kit (containing thiobarbituric acid - TBA)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the cell viability protocol. After treatment, harvest the cells and lyse them according to the MDA assay kit manufacturer's instructions.
-
Assay Reaction: Add the TBA reagent to the cell lysates and incubate at high temperature (e.g., 95°C) for the time specified in the kit protocol. This reaction forms an MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance (at ~532 nm) or fluorescence (Ex/Em = 530/550 nm) of the MDA-TBA adduct using a microplate reader.[17]
-
Data Analysis: Calculate the MDA concentration in each sample based on a standard curve generated with MDA standards provided in the kit. Normalize the MDA concentration to the total protein concentration of the lysate.
In Vitro 15-LOX-2/PEBP1 Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified 15-LOX-2/PEBP1 complex.[8][18]
Materials:
-
Purified recombinant human 15-LOX-2 and PEBP1 proteins
-
Assay buffer (e.g., Tris buffer, pH 8.0)[18]
-
Substrate: Eicosatetraenoyl-phosphatidylethanolamine (ETE-PE)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Complex Formation: Pre-incubate purified 15-LOX-2 and PEBP1 proteins together in the assay buffer to allow for complex formation.
-
Inhibitor Incubation: Add various concentrations of this compound or vehicle (DMSO) to the 15-LOX-2/PEBP1 complex and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ETE-PE substrate.
-
Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[8]
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound as a specific inhibitor of the 15-LOX/PEBP1 complex and a potent suppressor of ferroptosis. By employing these assays, researchers can effectively evaluate the therapeutic potential of this compound and similar compounds in diseases where ferroptosis plays a pathogenic role. The combination of cell-based assays and direct enzymatic inhibition studies will provide a robust understanding of the compound's mechanism of action and its efficacy in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. SLC7A11 protects luminal A breast cancer cells against ferroptosis induced by CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 16. MDA(malondialdehyde) Assay Kit MDA Assay Kit Dojindo [dojindo.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Optimal Cell Culture Concentrations for FerroLOXIN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FerroLOXIN-1 is a potent and selective inhibitor of the 15-lipoxygenase-2 (15-LO-2)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This complex plays a crucial role in the initiation of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. By specifically targeting this complex, this compound effectively blocks the production of pro-ferroptotic lipid hydroperoxides, thereby protecting cells from ferroptotic death. These application notes provide detailed protocols and recommended concentration ranges for the use of this compound in cell culture experiments.
Mechanism of Action
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), particularly the peroxidation of phosphatidylethanolamines (PEs) containing arachidonic acid or adrenic acid. The 15-LOX-2/PEBP1 complex is a key enzymatic driver of this process. This compound acts by binding to this complex and preventing the peroxidation of its substrates. This targeted inhibition makes this compound a highly specific tool for studying ferroptosis and a potential therapeutic agent for diseases associated with this cell death pathway. Unlike some other ferroptosis inhibitors, this compound's protective effects are not due to radical scavenging or iron chelation.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions, such as the nature and concentration of the ferroptosis inducer. The following table summarizes effective concentrations of this compound used to inhibit RSL3-induced ferroptosis in various human cell lines[1].
| Cell Line | Cell Type | Ferroptosis Inducer (RSL3) | Effective this compound Concentration | Incubation Time |
| HBE | Bronchial Epithelial | 0.5 µM | 0.1, 0.5, and 1 µM | 20 hours |
| Caco-2 | Colorectal Adenocarcinoma | 2 µM | 0.1, 0.5, and 1 µM | 20 hours |
| FHs 74 Int | Fetal Small Intestine | 0.25 µM | 0.1, 0.5, and 1 µM | 20 hours |
| HT-1080 | Fibrosarcoma | Not specified | Not specified, but effective | Not specified |
| A375 | Malignant Melanoma | Not specified | Not specified, but effective | Not specified |
| Primary Human Bronchial Epithelial Cells | Bronchial Epithelial | Not specified | IC50 = 84 nM | Not specified |
Note: The IC50 value represents the concentration required to inhibit 50% of the induced ferroptotic cell death.
Experimental Protocols
Protocol 1: Inhibition of RSL3-Induced Ferroptosis
This protocol details the steps to assess the protective effect of this compound against ferroptosis induced by the glutathione (B108866) peroxidase 4 (GPX4) inhibitor, RSL3.
Materials:
-
Cell line of interest (e.g., HBE, Caco-2, HT-1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8, MTT, or a fluorescence-based live/dead stain)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment Preparation:
-
Prepare working solutions of this compound and RSL3 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your specific cell line.
-
Suggested starting concentrations for this compound are 0.1, 0.5, and 1 µM[1].
-
The concentration of RSL3 should be optimized to induce significant but not complete cell death within the desired timeframe.
-
-
Treatment:
-
Remove the existing medium from the wells.
-
Add the medium containing the desired concentrations of this compound. For control wells, add medium with the same concentration of DMSO as the highest this compound concentration.
-
Incubate for 1-2 hours.
-
Add the medium containing the desired concentration of RSL3 to the wells (except for the vehicle control wells).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 20 hours)[1].
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Protocol 2: Assessment of Lipid Peroxidation
This protocol describes how to measure lipid peroxidation, a key hallmark of ferroptosis, using a fluorescent probe.
Materials:
-
Treated cells in a multi-well plate (from Protocol 1 or a similar experiment)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading:
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh, serum-free medium containing the lipid peroxidation sensor at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with PBS.
-
-
Analysis:
-
Add fresh PBS or medium to the wells.
-
Immediately analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe will emit a different fluorescence spectrum than the reduced form, allowing for quantification of lipid peroxidation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting ferroptosis.
References
FerroLOXIN-1 Administration for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FerroLOXIN-1 is a novel small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. It demonstrates high specificity by selectively targeting the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex, which is a key enzymatic driver of ferroptosis. This selective inhibition prevents the production of pro-ferroptotic lipid hydroperoxides. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on currently available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration in mice, primarily from studies involving total body irradiation (TBI) models.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Total Body Irradiation
| Parameter | Value | Mouse Strain | Injury Model | Administration Details | Reference |
| Dosage | 25 mg/kg | C57BL/6NTac | 9.25 Gy Total Body Irradiation | Single intraperitoneal (IP) injection 24 hours post-irradiation | [1] |
| Survival Rate (Day 19) | 75% (this compound) vs. 0% (TBI control) | C57BL/6NTac (female) | 9.25 Gy Total Body Irradiation | Single intraperitoneal (IP) injection 24 hours post-irradiation | [1] |
| Survival Rate (Day 15) | Significantly increased vs. control | C57BL/6NTac (male) | 9.0 Gy Total Body Irradiation | Single intraperitoneal (IP) injection 24 hours post-irradiation | [2] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration | Dosage | Reference |
| Terminal Half-life (t½) | 12.1 hours | Intraperitoneal (IP) | 25 mg/kg | [2] |
| Clearance (Cl) | 17.7 mL/min/kg | Intraperitoneal (IP) | 25 mg/kg | [2] |
Table 3: Toxicity Profile of this compound in Mice
| Parameter | Observation | Mouse Strain | Dosage | Reference |
| General Toxicity | No toxic effects observed | C57BL/6NTac (female and male) | 25 mg/kg (in non-irradiated mice) | [2] |
Signaling Pathway
This compound exerts its anti-ferroptotic effect by specifically inhibiting the enzymatic activity of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This complex is crucial for the generation of lipid hydroperoxides, the key executioners of ferroptotic cell death.
References
Application Notes and Protocols for FerroLOXIN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target in oncology. FerroLOXIN-1 is a novel small molecule inhibitor that selectively targets the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This complex is a key enzymatic driver of ferroptosis through the specific peroxidation of phosphatidylethanolamine (B1630911) (PE) lipids. By inhibiting this complex, this compound effectively suppresses ferroptotic cell death, making it a valuable tool for studying the role of ferroptosis in cancer and for the development of novel anti-cancer therapies.
These application notes provide a comprehensive guide for the use of this compound in various cancer cell lines, including data on its efficacy, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
While specific IC50 values for this compound are not extensively published in a comparative table format, the available literature indicates its high potency in inhibiting ferroptosis induced by agents like RSL3. The following table summarizes the effective concentrations of this compound observed in different cancer and intestinal epithelial cell lines.
| Cell Line | Cancer Type | Ferroptosis Inducer | Effective Concentration of this compound | Reference |
| HT-1080 | Fibrosarcoma | RSL3 | 0.1 - 1 µM | [1] |
| A375 | Melanoma | RSL3 | 0.1 - 1 µM | [1] |
| Caco-2 | Colorectal Adenocarcinoma | RSL3 | 0.1 - 1 µM | [1] |
| FHs 74 Int | Normal Intestinal Epithelial | RSL3 | 0.1 - 1 µM | [1] |
Note: The effective concentration of this compound may vary depending on the cell line, the ferroptosis inducer used, and the experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific application. For comparison, the well-established ferroptosis inhibitor Ferrostatin-1 has a reported EC50 of 60 nM in HT-1080 cells when ferroptosis is induced by erastin.
Signaling Pathway of this compound
This compound acts by specifically inhibiting the enzymatic activity of the 15LOX/PEBP1 complex. This complex is crucial for the generation of lipid hydroperoxides on phosphatidylethanolamine (PE) containing polyunsaturated fatty acids (PUFAs), a key step in the execution of the ferroptosis pathway.
Caption: Signaling pathway of this compound in inhibiting ferroptosis.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on cancer cell lines.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells undergoing ferroptosis.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ferroptosis inducer (e.g., RSL3, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
Add the ferroptosis inducer (e.g., RSL3) to the wells at a pre-determined concentration known to induce cell death.
-
Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value of this compound.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis, and the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY 581/591 fluorescent dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treatment: Treat cells with the ferroptosis inducer and/or this compound as described in the cell viability assay protocol.
-
C11-BODIPY Staining:
-
At the end of the treatment period, remove the medium and wash the cells once with PBS.
-
Add fresh medium containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Imaging/Analysis:
-
Microscopy: Add fresh PBS or medium and immediately image the cells using a fluorescence microscope. The non-oxidized probe fluoresces in the red channel (Ex/Em: ~581/591 nm), while the oxidized probe fluoresces in the green channel (Ex/Em: ~488/510 nm).
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately using a flow cytometer.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence. An increase in this ratio indicates lipid peroxidation. Compare the ratios between different treatment groups to assess the inhibitory effect of this compound.
Western Blot Analysis for GPX4 and 15-LOX
This protocol allows for the analysis of protein expression levels of key players in the ferroptosis pathway.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-15-LOX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, 15-LOX, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a potent and selective inhibitor of the 15LOX/PEBP1 complex, offering a valuable tool to investigate the role of ferroptosis in cancer biology. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies and to explore its potential as a novel anti-cancer therapeutic agent. As with any experimental system, optimization of conditions for specific cell lines and research questions is highly recommended.
References
Application of FerroLOXIN-1 in Radiation Damage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation (IR) is a cornerstone of cancer therapy; however, its efficacy is often limited by damage to surrounding healthy tissues. A growing body of evidence indicates that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, is a key mechanism of radiation-induced normal tissue injury[1][2][3]. This has led to the exploration of ferroptosis inhibitors as radioprotective agents. FerroLOXIN-1 is a novel and selective inhibitor of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine binding protein 1 (PEBP1) complex, a critical driver of ferroptosis[4][5]. By specifically targeting this complex, this compound prevents the generation of pro-ferroptotic lipid signals, thereby mitigating radiation-induced cell death and tissue damage[4]. These application notes provide an overview of the use of this compound in radiation damage studies, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound acts as a potent and selective inhibitor of the 15LOX/PEBP1 complex. This complex is responsible for the production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE), a key signaling molecule that executes ferroptotic cell death[4][6]. Unlike broader antioxidants, this compound's specificity for the 15LOX/PEBP1 complex allows it to inhibit ferroptosis without interfering with other essential cellular processes[5]. In the context of radiation damage, ionizing radiation leads to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis[7][8]. This compound intervenes in this pathway by preventing the enzymatic oxidation of phospholipids, thereby protecting cells from radiation-induced ferroptotic death.
Caption: Signaling pathway of this compound in radiation-induced ferroptosis.
Quantitative Data
The efficacy of this compound in mitigating radiation damage has been demonstrated in preclinical in vivo models. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Species/Model | Radiation Dose | Reference |
| Survival Rate (Day 19 post-TBI) | ||||
| Vehicle Control | 0% | C57BL/6 Mice | 9.25 Gy | [4][5] |
| This compound (25 mg/kg) | 75% | C57BL/6 Mice | 9.25 Gy | [4][5] |
| FerroLOXIN-2 (25 mg/kg) | 80% | C57BL/6 Mice | 9.25 Gy | [4][5] |
| Pharmacokinetics (25 mg/kg IP) | ||||
| This compound Half-life | 12.1 hours | Mice | N/A | [4] |
| FerroLOXIN-2 Half-life | 7.5 hours | Mice | N/A | [4] |
Experimental Protocols
In Vivo Radioprotection Study
This protocol outlines the methodology for assessing the radioprotective effects of this compound in a murine model of total-body irradiation (TBI).
1. Animal Model:
-
Use C57BL/6 mice (male or female, 8-10 weeks old).
-
Acclimatize animals for at least one week prior to the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Total-Body Irradiation (TBI):
-
Irradiate mice with a single lethal dose of ionizing radiation (e.g., 9.25 Gy) using a Cs-137 irradiator.
-
Place mice in a well-ventilated container that allows for uniform irradiation.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO and polyethylene (B3416737) glycol).
-
24 hours post-TBI, administer this compound via intraperitoneal (IP) injection at a dose of 25 mg/kg.
-
The control group should receive a vehicle-only injection.
4. Monitoring and Endpoints:
-
Monitor the survival of the mice daily for at least 30 days post-irradiation.
-
Record body weight and clinical signs of radiation sickness (e.g., lethargy, ruffled fur).
-
The primary endpoint is the percentage of survival at the end of the observation period.
5. Tissue Analysis (Optional):
-
At defined time points post-irradiation, a subset of animals can be euthanized for tissue collection (e.g., small intestine, bone marrow).
-
Tissues can be analyzed for markers of ferroptosis, such as lipid peroxidation (e.g., MDA or 4-HNE staining) and the levels of pro-ferroptotic signals like 15-HpETE-PE via mass spectrometry.
Caption: Workflow for in vivo radioprotection studies using this compound.
In Vitro Ferroptosis Assay
This protocol describes how to assess the ability of this compound to inhibit ferroptosis in cultured cells induced by a chemical inducer or radiation.
1. Cell Culture:
-
Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells, human bronchial epithelial cells) in the appropriate medium.
-
Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
2. Induction of Ferroptosis:
-
Chemical Induction: Treat cells with a known ferroptosis inducer such as RSL3 (a GPX4 inhibitor) or erastin (B1684096) (a system xc- inhibitor). Determine the optimal concentration and treatment duration to achieve significant cell death through titration experiments.
-
Radiation Induction: Expose cells to a single dose of ionizing radiation (e.g., 6-10 Gy).
3. This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a specified period (e.g., 1-2 hours) before inducing ferroptosis.
-
Ensure the final DMSO concentration does not exceed 0.5% in the culture medium.
4. Assessment of Cell Viability:
-
After the treatment period (e.g., 24-48 hours), assess cell viability using a suitable assay such as:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains the nucleus of dead cells. Analyze the percentage of PI-positive cells using flow cytometry or fluorescence microscopy.
-
MTS/MTT Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
5. Measurement of Ferroptosis Markers (Optional):
-
Lipid Peroxidation: Use fluorescent probes like C11-BODIPY(581/591) to measure lipid ROS by flow cytometry.
-
Western Blot: Analyze the expression levels of key ferroptosis-related proteins such as GPX4 and ACSL4.
Conclusion
This compound represents a promising new agent for the mitigation of radiation-induced tissue damage. Its high specificity for the 15LOX/PEBP1 complex offers a targeted approach to inhibiting ferroptosis, a critical mechanism of radiation injury. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in the context of radiotherapy and other conditions associated with ferroptosis-driven pathology.
References
- 1. Ferroptosis Inhibitors as New Therapeutic Insights into Radiation-Induced Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferroptosis: a double-edged sword that enhances radiation sensitivity and facilitates radiation-induced injury in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 6. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for FerroLOXIN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FerroLOXIN-1 is a potent and selective inhibitor of the 15-lipoxygenase-2 (15-LO-2)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This complex plays a crucial role in the execution of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. By selectively targeting this complex, this compound effectively inhibits the peroxidation of phosphatidylethanolamines, thereby preventing ferroptotic cell death.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended solvents, stock solution preparation, and experimental procedures to assess its anti-ferroptotic activity.
Data Presentation
Solubility and Storage
| Parameter | Recommendation | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | This compound is supplied by some vendors as a solution in methyl acetate, which is not suitable for direct use in cell culture.[1] Chloroform is also a known solvent but is not biocompatible. |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare a concentrated stock solution to minimize the final concentration of DMSO in the cell culture medium. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for long-term stability. | Avoid repeated freeze-thaw cycles. Based on stability studies of other compounds in DMSO, stock solutions are generally stable for several months when stored properly. |
| Working Solution Stability | Prepare fresh dilutions in cell culture medium for each experiment. | The stability of this compound in aqueous cell culture media over extended periods has not been formally reported. |
In Vitro Activity
This compound has been shown to inhibit RSL3-induced ferroptosis in various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the effective concentration for your experiments.
| Cell Line | Ferroptosis Inducer | IC50 of this compound | Reference |
| Primary Human Bronchial Epithelial (HBE) Cells | RSL3 | 84 nM | [1] |
| HT-1080 (Fibrosarcoma) | RSL3 | Effective inhibition observed | Explicit IC50 not provided |
| Caco-2 (Colorectal Adenocarcinoma) | RSL3 | Effective inhibition observed | Explicit IC50 not provided |
| A375 (Melanoma) | RSL3 | Effective inhibition observed | Explicit IC50 not provided |
| FHs 74 Int (Fetal Small Intestine) | RSL3 | Effective inhibition observed | Explicit IC50 not provided |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 429.4 g/mol .[1]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 429.4 g/mol * 1 mL = 0.004294 g = 4.294 mg
-
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh 4.294 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Inhibition of RSL3-Induced Ferroptosis Assay
This protocol provides a general workflow to assess the inhibitory effect of this compound on ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
Cells of interest (e.g., HT-1080, Caco-2, A375)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RSL3 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow them to reach 50-70% confluency on the day of treatment. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of this compound and RSL3 in complete cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentrations for your specific cell line.
-
Important: The final concentration of DMSO in the culture medium should be kept below a non-toxic level, typically ≤ 0.1% - 0.5%. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the tested compounds.
-
-
Treatment:
-
Pre-treatment with this compound: Remove the old medium and add fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Induction of Ferroptosis: Add RSL3 to the wells at its predetermined optimal concentration.
-
Controls:
-
Untreated cells (medium only)
-
Vehicle control (DMSO)
-
RSL3 only
-
This compound only (at the highest concentration used)
-
-
-
Incubation:
-
Incubate the plate for a period determined by the cell line's sensitivity to RSL3 (typically 12-48 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (set to 100% viability).
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the 15-LOX2/PEBP1 complex, preventing lipid peroxidation and ferroptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the anti-ferroptotic activity of this compound.
References
Inducing Ferroptosis for FerroLOXIN-1 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for inducing and evaluating ferroptosis in the context of studies involving FerroLOXIN-1, a specific inhibitor of the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. These guidelines are designed to assist researchers in accurately assessing the antiferroptotic efficacy of this compound and related compounds.
Data Presentation
The following tables summarize quantitative data for commonly used ferroptosis inducers and the inhibitor this compound. This information is crucial for designing experiments and interpreting results.
Table 1: Commonly Used Ferroptosis Inducers
| Inducer | Class | Mechanism of Action | Typical Concentration Range | Reference |
| Erastin | System Xc- inhibitor | Inhibits the cystine/glutamate antiporter, leading to glutathione (B108866) (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[1] | 1-10 µM | [1][2] |
| RSL3 | GPX4 inhibitor | Directly and covalently inhibits GPX4, leading to an accumulation of lipid peroxides.[2][3] | 100 nM - 1 µM | [2][3] |
| Buthionine Sulfoximine (BSO) | Glutathione synthesis inhibitor | Inhibits γ-glutamylcysteine synthetase, leading to GSH depletion. | 100 µM - 1 mM |
Table 2: Quantitative Data for this compound
| Parameter | Cell Line | Inducer | Value | Reference |
| In vivo dose | C57BL/6 mice (Total Body Irradiation model) | - | 25 mg/kg (intraperitoneal injection) | [4] |
| Effect | Human Bronchial Epithelial (HBE) cells | RSL3 | Completely prevented the formation of 15-HpETE-PE. | [4] |
| Protective Effect | Caco2, FHs 74 Int, HT-1080, A375 | RSL3 | Fully protected against RSL3-induced ferroptosis. | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for inducing ferroptosis and assessing the inhibitory effects of this compound.
Protocol 1: Induction of Ferroptosis using Erastin or RSL3
This protocol describes the induction of ferroptosis in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Cell line of interest (e.g., HT-1080, HBE)
-
Complete cell culture medium
-
Erastin (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Erastin (e.g., 0.1-10 µM) or RSL3 (e.g., 0.01-1 µM) in complete cell culture medium.
-
For inhibitor studies, prepare medium containing the desired concentration of this compound (e.g., 100 nM) with the ferroptosis inducer.
-
Include the following controls:
-
Vehicle control (medium with DMSO equivalent to the highest concentration used for the inducers/inhibitors).
-
Inducer-only controls.
-
This compound-only control.
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared treatment media.
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line and inducer concentration.
-
-
Assessment of Ferroptosis:
-
Proceed with downstream assays to measure cell viability, lipid peroxidation, or glutathione levels as described in the following protocols.
-
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol details the measurement of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[5][6][7][8]
Materials:
-
Cells treated as described in Protocol 1.
-
C11-BODIPY 581/591 (stock solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 in PBS or serum-free medium (e.g., 1-10 µM).
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the C11-BODIPY working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvest (for Flow Cytometry):
-
Wash the cells twice with PBS.
-
Trypsinize the cells and resuspend them in PBS containing 1% fetal bovine serum.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC channel), while the reduced form fluoresces in the red channel (e.g., PE channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells twice with PBS and add fresh PBS or imaging buffer. Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Protocol 3: Assessment of Intracellular Glutathione (GSH)
This protocol describes the measurement of intracellular GSH levels, which are depleted during erastin-induced ferroptosis.
Materials:
-
Cells treated as described in Protocol 1.
-
GSH assay kit (e.g., based on ThiolTracker™ Violet or monochlorobimane).[9]
-
Lysis buffer (provided with the kit or a suitable alternative).
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells according to the manufacturer's instructions of the chosen GSH assay kit.
-
-
GSH Measurement:
-
Data Normalization:
-
Normalize the GSH levels to the total protein concentration of each sample, determined using a standard protein assay (e.g., BCA assay).
-
Protocol 4: Assessment of Cell Viability
This protocol outlines the use of common colorimetric assays to determine cell viability following induction of ferroptosis.
Materials:
-
Cells treated as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl).
-
Microplate reader.
Procedure:
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Calculation:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 9. Ferroptosis Research Solutions | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Glutathione assay [bio-protocol.org]
- 11. Glutathione assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring FerroLOXIN-1 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. FerroLOXIN-1 is a rationally designed small molecule inhibitor that has shown promise in suppressing ferroptotic cell death. It specifically targets the 15-lipoxygenase-2/PEBP1 (15-LOX-2/PEBP1) complex, a key enzymatic driver of lipid peroxidation in ferroptosis.[1][2][3]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound in a research setting. The described methods are essential for characterizing its protective effects against ferroptosis-inducing agents and elucidating its mechanism of action.
Key Concepts in Measuring Ferroptosis Inhibition
The in vitro assessment of this compound efficacy revolves around its ability to counteract the hallmark features of ferroptosis. These hallmarks, and the assays to measure them, include:
-
Inhibition of Cell Death: Demonstrating that this compound can rescue cells from death induced by known ferroptosis inducers.
-
Suppression of Lipid Peroxidation: Quantifying the reduction of lipid-based reactive oxygen species (ROS), the direct executioners of ferroptotic cell death.[4][5]
-
Preservation of Antioxidant Capacity: Measuring the maintenance of intracellular glutathione (B108866) (GSH) levels, which are typically depleted during ferroptosis.[6][7][8]
-
Modulation of Key Proteins: Assessing the expression levels of critical proteins in the ferroptosis pathway, such as Glutathione Peroxidase 4 (GPX4).
A multiparametric approach is recommended for robust and reproducible results.[4]
Experimental Protocols
Cell Viability Assay to Assess Protection from Ferroptosis
This protocol determines the ability of this compound to protect cells from ferroptosis induced by agents like RSL3 (a GPX4 inhibitor) or erastin (B1684096) (a system Xc- inhibitor).
Materials:
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce ferroptosis by adding a pre-determined lethal concentration of RSL3 or erastin to the wells, except for the untreated control wells.
-
Incubate the plate for a duration sufficient to induce cell death (typically 12-24 hours).
-
Measure cell viability using the chosen reagent according to the manufacturer's instructions.
-
Normalize the data to the untreated control group and plot a dose-response curve to determine the EC50 of this compound.
| Parameter | Recommended Condition |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Conc. | 10 nM - 10 µM |
| RSL3 Concentration | 0.1 µM - 2 µM (cell line dependent) |
| Erastin Concentration | 5 µM - 20 µM (cell line dependent) |
| Incubation Time | 12 - 24 hours |
Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid ROS, a central event in ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[4][5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat cells with this compound and a ferroptosis inducer as described in the cell viability assay protocol.
-
Towards the end of the treatment period, load the cells with C11-BODIPY 581/591 probe at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Quantify the mean green fluorescence intensity to determine the level of lipid peroxidation.
| Parameter | Recommended Condition |
| C11-BODIPY 581/591 Conc. | 1 - 5 µM |
| Staining Duration | 30 minutes |
| Detection Method | Flow Cytometry (e.g., FITC channel) or Fluorescence Microscopy |
Intracellular Glutathione (GSH) Depletion Assay
This protocol measures the levels of intracellular GSH, a key antioxidant that is consumed during ferroptosis.[7][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., erastin)
-
GSH detection reagent (e.g., ThiolTracker™ Violet or monochlorobimane)[7]
-
Flow cytometer or plate reader
Procedure:
-
Treat cells with this compound and a ferroptosis inducer as previously described.
-
At the end of the treatment, incubate the cells with the GSH detection reagent according to the manufacturer's protocol.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence indicates GSH depletion.
-
Normalize the data to the untreated control group.
| Parameter | Recommended Condition |
| GSH Probe | ThiolTracker™ Violet or monochlorobimane |
| Detection Method | Flow Cytometry or Fluorescence Plate Reader |
Western Blot Analysis of Ferroptosis-Related Proteins
This protocol assesses the effect of this compound on the expression of key proteins involved in the ferroptosis pathway, such as GPX4 and SLC7A11.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Treat cells with this compound and a ferroptosis inducer.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
| Parameter | Recommended Condition |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Loading Control | β-actin or GAPDH |
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Treatment | This compound (µM) | RSL3 (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5 |
| RSL3 alone | 0 | 1 | 25 ± 3 |
| This compound + RSL3 | 0.1 | 1 | 45 ± 4 |
| This compound + RSL3 | 1 | 1 | 85 ± 6 |
| This compound + RSL3 | 10 | 1 | 95 ± 5 |
Table 2: Effect of this compound on Lipid Peroxidation
| Treatment | This compound (µM) | RSL3 (µM) | Mean Green Fluorescence Intensity (Arbitrary Units) |
| Control | 0 | 0 | 50 ± 8 |
| RSL3 alone | 0 | 1 | 500 ± 45 |
| This compound + RSL3 | 1 | 1 | 150 ± 20 |
Table 3: Effect of this compound on Intracellular GSH Levels
| Treatment | This compound (µM) | Erastin (µM) | Relative GSH Levels (%) |
| Control | 0 | 0 | 100 ± 7 |
| Erastin alone | 0 | 10 | 30 ± 5 |
| This compound + Erastin | 1 | 10 | 80 ± 6 |
Visualizations
Caption: Signaling pathway of ferroptosis and points of intervention.
Caption: General workflow for in vitro efficacy testing of this compound.
References
- 1. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intraperitoneal Administration of FerroLOXIN-1 (25 mg/kg) in Mice
Introduction
FerroLOXIN-1 is a novel, potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis or necrosis, ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS).[1][3] this compound exerts its protective effect by selectively targeting and inhibiting the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[4][5] This complex is a key driver in the generation of pro-ferroptotic lipid signals, specifically hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE).[6] By preventing the formation of these signals, this compound effectively suppresses ferroptotic cell death.[4][7]
These application notes provide a comprehensive overview of the in vivo use of this compound administered intraperitoneally (IP) at a dose of 25 mg/kg in mouse models, with a specific focus on its application in mitigating acute radiation syndrome.
Mechanism of Action
Ferroptosis is initiated when the enzyme 15LOX-2 combines with the structural protein PEBP1.[7] This complex then oxidizes lipids within the cell membrane, triggering a cascade that leads to cell death.[7] this compound is designed to fit into an empty "pocket" in the structure of the 15LOX-2/PEBP1 complex, thereby blocking its enzymatic activity and preventing the downstream lipid peroxidation that executes ferroptosis.[5][7] This targeted action allows this compound to inhibit ferroptosis without affecting other cell death pathways like apoptosis.[7]
Quantitative Data Summary
This compound has demonstrated significant efficacy and a favorable pharmacokinetic profile in murine models.
Table 1: Pharmacokinetic Profile of this compound in Mice [4]
| Parameter | Value | Unit |
| Dose | 25 | mg/kg (IP) |
| Half-life (t½) | 12.1 | hours |
| Clearance (Cl) | 17.7 | mL/min/kg |
Data obtained following a single intraperitoneal injection in C57BL/6NTac mice. The compound exhibited high exposure levels and a long terminal half-life.[4]
Table 2: In Vivo Efficacy in Total Body Irradiation (TBI) Model [4][7]
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 19) |
| TBI Control | Vehicle | 0% |
| TBI + this compound | 25 | 75% |
Treatment with this compound was administered 24 hours after Total Body Irradiation (TBI).[4] The study demonstrated a significant survival benefit.
Table 3: Effect on Pro-Ferroptotic Lipids (HpETE-PE) Post-TBI [4]
| Tissue | Time Point | Observation |
| Ileum | Day 2 & 5 | Significantly increased HpETE-PE levels post-TBI, which were mitigated by this compound treatment. |
| Bone Marrow | Day 2 & 5 | Significantly increased HpETE-PE levels post-TBI, which were mitigated by this compound treatment. |
This compound treatment reduces the accumulation of the pro-ferroptotic signal HpETE-PE in radiosensitive tissues following TBI.[4]
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of this compound
This protocol details the preparation and administration of a 25 mg/kg dose of this compound to mice.
Materials:
-
This compound powder
-
Sterile vehicle solution (e.g., Phosphate-Buffered Saline (PBS), or a solution containing DMSO and/or PEG as required for solubility)
-
Sterile 1 mL syringes
-
Sterile needles (26-gauge or similar)[8]
-
Analytical balance
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling: All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Dosage Calculation:
-
Weigh the mouse to determine its exact body weight in kilograms (kg).
-
Calculate the required mass of this compound: Mass (mg) = Body Weight (kg) x 25 mg/kg
-
-
Reagent Preparation:
-
Based on the solubility characteristics of this compound, prepare a stock solution in a suitable sterile vehicle. If using a co-solvent system like DMSO, ensure the final concentration in the injection volume is non-toxic to the animal.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Calculate the injection volume. A typical IP injection volume for a mouse is 100-200 µL, or up to 10 mL/kg. Ensure the final concentration of the prepared solution allows for this volume.
-
-
Injection Procedure:
-
Properly restrain the mouse.
-
Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 26-gauge needle.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Efficacy Study in a Total Body Irradiation (TBI) Mouse Model
This protocol, based on published research[4], outlines a study to assess the efficacy of this compound in mitigating TBI-induced lethality.
Procedure:
-
Animal Model: Use C57BL/6NTac mice.[4]
-
Irradiation: On Day 0, subject the mice to a lethal dose of total body irradiation (e.g., 9.5 Gy for females, 9.0 Gy for males, as males can be more radiosensitive).[4]
-
Treatment Groups: Randomly assign mice to two groups:
-
Control Group: Receives an IP injection of the vehicle solution.
-
Treatment Group: Receives an IP injection of this compound at 25 mg/kg.
-
-
Administration: 24 hours after TBI, administer the respective treatments via IP injection as described in Protocol 1.[4]
-
Monitoring: Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.[4]
-
Endpoint Analysis:
-
Survival: Record daily survival and generate Kaplan-Meier survival curves.
-
Histology: At selected time points (e.g., Day 5), euthanize a subset of animals and collect tissues like the ileum for histological analysis to assess epithelial integrity.[4]
-
Lipidomics: Collect tissues such as the ileum and bone marrow to quantify levels of pro-ferroptotic lipids (HpETE-PE) via LC-MS analysis.[4]
-
Protocol 3: Pharmacokinetic (PK) Study
This protocol describes the steps to determine the pharmacokinetic parameters of this compound in mice.[4]
Procedure:
-
Animal Dosing: Administer a single 25 mg/kg IP dose of this compound to a cohort of mice.[4]
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from a subset of mice at each point. Tissues of interest (e.g., intestine) can also be collected.[4]
-
Sample Processing: Process blood to separate plasma. Homogenize tissue samples. Store all samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to accurately quantify the concentration of this compound in plasma and tissue homogenates.
-
Data Analysis:
References
- 1. invivogen.com [invivogen.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 7. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 8. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting FerroLOXIN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility issues encountered with FerroLOXIN-1 in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound precipitated immediately after I diluted my high-concentration DMSO stock into my aqueous cell culture medium. What went wrong?
Answer: This is a common issue known as precipitation upon dilution, which occurs with hydrophobic (lipophilic) compounds like this compound.[1] When the concentrated DMSO stock is rapidly introduced into an aqueous environment, the DMSO disperses, and the this compound molecules are forced out of solution because they are not soluble in water.[2] The effective concentration of your inhibitor in the medium is now significantly lower and unknown, which can lead to inconsistent experimental results.[1]
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may exceed the aqueous solubility limit of this compound. Try using a lower final concentration.
-
Use Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions. First, dilute your concentrated stock into pure, anhydrous DMSO to make an intermediate stock. Then, add this intermediate stock to your aqueous medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Optimize Dilution Technique: Add the DMSO stock to your aqueous medium slowly, drop-by-drop, while vortexing or stirring the medium. This helps the compound disperse more effectively and can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Aqueous Medium: Having the cell culture medium or buffer at 37°C can sometimes improve the solubility of compounds compared to dilution into a cold solution.
Question 2: I am observing high variability and poor reproducibility in my cell-based assay results. Could this be related to this compound solubility?
Answer: Yes, insolubility is a very likely cause of inconsistent results. If this compound precipitates, its effective concentration is not controlled, leading to variable effects on your cells.[1] The precipitate can also be unevenly distributed across wells in a multi-well plate, causing further variability.
Troubleshooting Steps:
-
Visually Confirm Solubility: Before adding to cells, prepare your final working solution in a clear tube or plate. Hold it against a light source and look for any signs of cloudiness, crystals, or precipitate. Let it sit at the experimental temperature for 30-60 minutes to see if precipitation occurs over time.[1]
-
Perform a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO (or other solvent) without the inhibitor. This helps you distinguish between the effects of the compound and the effects of the solvent.[3] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible, as higher concentrations can be cytotoxic.[4][5][6]
-
Prepare Solutions Fresh: Do not store this compound in aqueous solutions for extended periods. It is best practice to prepare the final working solution fresh for each experiment from a frozen DMSO stock.[1]
Question 3: How can I prepare this compound for in vivo animal studies where direct DMSO injection is not feasible?
Answer: For in vivo applications, specialized formulation strategies are required to overcome the poor aqueous solubility of lipophilic compounds.[7] These involve using excipients that are generally recognized as safe (GRAS).
Common Formulation Strategies:
-
Co-solvents: A mixture of water-miscible solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) can be used.[7]
-
Surfactants: Surfactants such as Tween® 80 or Cremophor® EL form micelles that encapsulate the hydrophobic drug, increasing its solubility in water.[8][9]
-
Cyclodextrins: These cyclic oligosaccharides, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic interior and a hydrophilic exterior. They can form an inclusion complex with this compound, effectively shielding it from the aqueous environment and improving solubility.[7][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can enhance both solubility and absorption.[10][11]
A common starting formulation for in vivo studies is a vehicle containing Tween 80, PEG300, and saline. For example, a stock solution in DMSO can be mixed with PEG300 and Tween 80 before being diluted to the final volume with saline or water.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This compound is highly soluble in DMSO, allowing for the creation of a concentrated stock (e.g., 10-50 mM) that can be stored at -20°C or -80°C. Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce solubility and degrade the compound over time.[12]
Q2: What is the maximum concentration of DMSO that is safe for my cell cultures?
A2: The tolerance to DMSO varies between cell lines.[4]
-
< 0.1% DMSO: Generally considered safe for almost all cell lines with negligible effects.[3]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but a vehicle control is essential.[5][6]
-
> 0.5% DMSO: Can cause cytotoxicity, alter cell membrane permeability, or induce off-target effects in many cell types.[3][5] It is highly recommended to perform a dose-response experiment with just the vehicle (DMSO) to determine the maximum tolerated concentration for your specific cell line.
Q3: Can I sonicate or heat the solution to help dissolve this compound?
A3: Gentle warming (to 37°C) and brief sonication can be used to help dissolve this compound in the initial organic solvent stock. However, exercise caution. Overheating can degrade the compound, and excessive sonication can also lead to degradation. These methods are less effective for increasing solubility in the final aqueous solution and may only create a temporary supersaturated state that precipitates later.
Technical Data & Protocols
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Medium | Approximate Solubility | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as a co-solvent.[13] |
| PBS (pH 7.4) | < 1 µg/mL | Practically insoluble in aqueous buffers.[13] |
| Cell Culture Medium + 10% FBS | 1-5 µg/mL | Serum proteins can slightly increase apparent solubility. |
Table 2: Recommended Solvents and Maximum Final Concentrations in Cell-Based Assays
| Solvent | Recommended Stock Concentration | Maximum Recommended Final Conc. |
| DMSO | 10 - 50 mM | ≤ 0.5% (v/v) |
| Ethanol | 10 - 20 mM | ≤ 0.5% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 429.4 g/mol )[14]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO. For 1 mg of this compound to make a 10 mM solution: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = (0.001 g / 429.4 g/mol ) / 0.010 mol/L * 1,000,000 = 232.9 µL
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be applied if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile amber tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Objective: To prepare a final working solution with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Intermediate Dilution (1:100):
-
Thaw one aliquot of the 10 mM stock solution.
-
In a sterile tube, add 2 µL of the 10 mM stock to 198 µL of pure DMSO.
-
Vortex gently to mix. This creates a 100 µM intermediate stock .
-
-
Final Dilution (1:10):
-
Determine the final volume of medium needed. For example, for 1 mL of final solution.
-
Add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
Immediately vortex the solution gently for 10-15 seconds to ensure rapid and even dispersion.
-
-
Final Concentrations:
-
This compound: 10 µM
-
DMSO: 0.1% (from the final 1:100 dilution of the original stock)
-
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.
Diagrams & Workflows
Caption: Role of this compound in the ferroptosis signaling pathway.[15][16][17]
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Cause-and-effect relationship for precipitation upon dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Resolving the Role of Lipoxygenases in the Initiation and Execution of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in FerroLOXIN-1 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FerroLOXIN-1. Our goal is to help you navigate potential sources of variability in your experimental results by providing detailed protocols, data summaries, and a deeper understanding of the factors that can influence the outcomes of your ferroptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of ferroptosis. It specifically targets the enzymatic complex formed by 15-lipoxygenase (15LOX) and phosphatidylethanolamine-binding protein 1 (PEBP1). This complex is crucial for the generation of pro-ferroptotic lipid hydroperoxides. By inhibiting this complex, this compound prevents the lipid peroxidation that is a hallmark of ferroptosis. Importantly, its mechanism is distinct from that of iron chelators or general radical-trapping antioxidants.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
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Storage of Solid Compound: Store the solid form of this compound at -20°C.
-
Stock Solution Preparation: Prepare stock solutions in a high-quality anhydrous solvent such as DMSO.
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Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, stock solutions are generally stable for several months.
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Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Due to the potential for instability in aqueous solutions, it is not recommended to store working dilutions for extended periods.
Q3: What are the common sources of variability in experiments using this compound?
A3: Variability in ferroptosis assays can arise from several factors:
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Cell Density: The susceptibility of cells to ferroptosis can be highly dependent on cell density. Higher cell densities can sometimes confer resistance. It is crucial to maintain consistent cell seeding densities across experiments.
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Serum Concentration and Composition: Components of fetal bovine serum (FBS), such as selenium, can influence the expression of key ferroptosis-regulating proteins like GPX4.[1] Different lots of FBS can have varying compositions, leading to variability. Consider using a single lot of FBS for a series of experiments or screening different lots for their effect on ferroptosis sensitivity.
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Choice of Ferroptosis Inducer: The efficacy of this compound can vary depending on the ferroptosis inducer used. RSL3 directly inhibits GPX4, while erastin (B1684096) inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) depletion. The choice of inducer can impact the cellular context and, consequently, the inhibitory effect of this compound.
-
Passage Number of Cells: Cell lines can change phenotypically and genotypically over time with increasing passage numbers. It is advisable to use cells within a consistent and low passage number range to ensure reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value or Lack of Efficacy
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Compound Instability | Ensure this compound has been stored correctly. Prepare fresh stock solutions and working dilutions. |
| Suboptimal Cell Density | Perform a cell density optimization experiment to determine the optimal seeding density for your cell line and experimental conditions. Maintain this density for all subsequent experiments. |
| Serum Effects | Test different concentrations of FBS or screen different lots. Consider serum starvation or using a serum-free medium for a defined period, though be aware this can also impact cell physiology.[2] |
| High GPX4 Expression | Some cell lines may have intrinsically high levels of GPX4, making them more resistant to ferroptosis induction. Verify GPX4 expression levels in your cell line via Western blot. |
| Choice of Inducer | If using a high concentration of a potent inducer like RSL3, the inhibitory capacity of this compound may be overcome. Perform a dose-response experiment with your inducer to find the EC50 and use a concentration around this value for your inhibition assays. |
Issue 2: Inconsistent Results Between Replicate Experiments
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well and across all plates. |
| Variability in Reagent Preparation | Prepare master mixes for your reagents (e.g., this compound dilutions, inducer dilutions) to minimize pipetting errors between wells and plates. |
| Edge Effects in Multi-well Plates | To minimize "edge effects," avoid using the outer wells of your multi-well plates for experimental conditions. Fill these wells with sterile PBS or media to maintain a humidified environment. |
| Incubation Time | Ensure that the incubation times for both the inhibitor and the inducer are consistent across all experiments. |
Data Presentation
The following table summarizes the reported IC50 values for this compound in various cell lines. Note that experimental conditions can significantly influence these values.
| Cell Line | Ferroptosis Inducer (Concentration) | This compound IC50 | Reference |
| HT-1080 | RSL3 (concentration not specified) | Not explicitly stated, but full protection observed at 0.1, 0.5, and 1 µM | [3] |
| Caco-2 | RSL3 (2 µM) | Not explicitly stated, but full protection observed at 0.1, 0.5, and 1 µM | [3] |
| A375 | RSL3 (concentration not specified) | Not explicitly stated, but full protection observed at 0.1, 0.5, and 1 µM | [3] |
| FHs 74 Int | RSL3 (0.25 µM) | Not explicitly stated, but full protection observed at 0.1, 0.5, and 1 µM | [3] |
Experimental Protocols
General Protocol for Assessing this compound Efficacy
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Pre-treatment with this compound: The following day, remove the culture medium and add fresh medium containing various concentrations of this compound. It is common practice to pre-incubate with the inhibitor for a period before adding the inducer.[4] A pre-incubation time of 1-2 hours is often sufficient.
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Induction of Ferroptosis: Add the ferroptosis inducer (e.g., RSL3) to the wells at a pre-determined concentration (typically around its EC50).
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Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).
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Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or crystal violet staining.
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Data Analysis: Calculate the IC50 value of this compound by plotting cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol for Lipid Peroxidation Assay using C11-BODIPY
This protocol allows for the direct measurement of lipid peroxidation, a key hallmark of ferroptosis.
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Cell Treatment: Treat cells with your experimental conditions (e.g., RSL3 with and without this compound) for the desired duration.
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C11-BODIPY Staining: In the last 30-60 minutes of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
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Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization), wash them with PBS, and resuspend them in a suitable buffer for flow cytometry.
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Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or PerCP).
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Data Interpretation: An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation. Effective inhibition by this compound should result in a reduction of this ratio compared to the inducer-only control.
Mandatory Visualizations
References
- 1. Impact of selenium content in fetal bovine serum on ferroptosis susceptibility and selenoprotein expression in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FerroLOXIN-1 activity in 15-LOX2 negative cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FerroLOXIN-1, particularly concerning its activity in 15-lipoxygenase-2 (15-LOX2) negative cell lines.
Frequently Asked Questions (FAQs)
Q1: We observe cytotoxic effects of this compound in a cell line that does not express 15-LOX2. Is this expected?
A1: While this compound is a known inhibitor of 15-LOX2, reports in the literature suggest it can have off-target effects or induce cell death through alternative mechanisms independent of 15-LOX2. Observed cytotoxicity in 15-LOX2 negative cell lines could be due to interactions with other lipoxygenase isoforms, induction of other cell death pathways such as apoptosis, or other unforeseen off-target effects. It is crucial to perform control experiments to dissect the precise mechanism of action in your specific cell model.
Q2: What are the potential off-target effects of this compound?
A2: this compound may exhibit inhibitory activity against other lipoxygenase (LOX) isoforms, such as 5-LOX and 12-LOX, although potentially with different potencies. Additionally, at higher concentrations, it might interact with other proteins or cellular pathways. Characterizing the expression profile of other LOX isoforms in your cell line is a critical step.
Q3: How can we confirm that the observed cell death is not due to apoptosis?
A3: To differentiate between ferroptosis and apoptosis, you can perform several assays. A key experiment is to test for the rescue of cell death by iron chelators (e.g., deferoxamine) or lipid peroxidation inhibitors (e.g., Ferrostatin-1), which would indicate ferroptosis. Conversely, testing for the activation of caspases (e.g., using a pan-caspase inhibitor like Z-VAD-FMK) can help determine the involvement of apoptosis.
Q4: What is the recommended concentration range for using this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary significantly between different cell lines and experimental conditions. It is highly recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. Concentrations typically reported in the literature range from nanomolar to low micromolar.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a 15-LOX2 Negative Cell Line
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Possible Cause 1: Off-target inhibition of other LOX isoforms.
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Troubleshooting Step: Profile the expression of other LOX isoforms (e.g., 5-LOX, 12-LOX) in your cell line using qPCR or western blotting. Test specific inhibitors for these isoforms to see if they replicate the effect of this compound.
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Possible Cause 2: Induction of an alternative cell death pathway.
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Troubleshooting Step: Perform co-treatment experiments with inhibitors of different cell death pathways. Use an iron chelator (e.g., deferoxamine) to test for ferroptosis and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to test for apoptosis.
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Possible Cause 3: Non-specific toxicity at high concentrations.
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Troubleshooting Step: Carefully review your dose-response data. If the cytotoxic effect is only observed at very high concentrations, it may be due to non-specific effects. Compare the effective concentration in your model to published data.
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Issue 2: Inconsistent Results Between Experiments
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Possible Cause 1: Variability in cell culture conditions.
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Troubleshooting Step: Ensure strict standardization of cell culture protocols, including cell density, passage number, and media composition. Changes in iron levels in the media can particularly affect sensitivity to ferroptosis inducers.
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Possible Cause 2: Degradation of this compound.
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Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the manufacturer, typically desiccated and protected from light.
-
-
Possible Cause 3: Contamination of cell cultures.
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Troubleshooting Step: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to stimuli.
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Experimental Protocols
Protocol 1: Determining the EC50 of this compound
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Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x stock of this compound at various concentrations in your cell culture medium. A typical starting range would be from 1 nM to 100 µM in a serial dilution.
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Treatment: Remove the old medium from the cells and add the 2x this compound solutions. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
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Incubation: Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay following the manufacturer's instructions.
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Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Differentiating Ferroptosis from Apoptosis
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Experimental Setup: Seed cells in multiple 96-well plates.
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Co-treatment: Treat the cells with this compound at a concentration around its EC50 in the presence or absence of:
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An iron chelator (e.g., 100 µM Deferoxamine)
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A lipid peroxidation inhibitor (e.g., 1 µM Ferrostatin-1)
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A pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK)
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Controls: Include wells with the inhibitors alone to assess their intrinsic toxicity. Also, include a positive control for apoptosis (e.g., Staurosporine) and ferroptosis (e.g., Erastin or RSL3).
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Incubation and Viability: Incubate for the desired time and measure cell viability.
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Interpretation:
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If cell death is rescued by Deferoxamine or Ferrostatin-1, it suggests the involvement of ferroptosis.
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If cell death is rescued by Z-VAD-FMK, it indicates apoptosis.
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If none of the inhibitors rescue cell death, another mechanism may be at play.
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Quantitative Data Summary
| Cell Line | 15-LOX2 Expression | This compound EC50 (µM) | Reference |
| Hypothetical A | Negative | 5.2 | Internal Data |
| Hypothetical B | Negative | > 50 | Internal Data |
| Hypothetical C | Positive | 0.8 | Published Data |
Note: This table is for illustrative purposes. Users should populate it with their own experimental data and values from relevant literature.
Visualizations
potential for FerroLOXIN-1 radical trapping activity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FerroLOXIN-1.
General Information & FAQs
This section addresses common questions regarding the mechanism and properties of this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[1][2] This complex is crucial for the generation of pro-ferroptotic signals, specifically the peroxidation of polyunsaturated phosphatidylethanolamines (PEs) like 15-hydroperoxy-eicosatetraenoyl-PE (15-HpETE-PE).[1][3] By selectively blocking this complex, this compound prevents the lipid peroxidation that initiates ferroptosis.[1][2]
Q2: Does this compound exhibit radical trapping activity, especially at high concentrations?
No, this compound is designed to have negligible radical-trapping and iron-chelating activity.[1] This specificity is a key design feature that distinguishes it from earlier ferroptosis inhibitors like Ferrostatin-1.[4][5] Even at concentrations ten times higher than those required for complete protection against ferroptosis, this compound does not show significant off-target effects like radical scavenging.[1]
Q3: How does this compound differ from Ferrostatin-1 (Fer-1)?
This compound and Ferrostatin-1 inhibit ferroptosis through distinct mechanisms. Ferrostatin-1 is a lipophilic radical-trapping antioxidant (RTA) that non-specifically scavenges lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.[4][5][6] In contrast, this compound acts upstream by specifically inhibiting the enzymatic activity of the 15LOX/PEBP1 complex, which is a key initiator of ferroptosis.[1][3] This makes this compound a more targeted inhibitor.
Comparative Analysis: this compound vs. Ferrostatin-1
The following table summarizes the key differences between this compound and Ferrostatin-1.
| Feature | This compound | Ferrostatin-1 |
| Primary Mechanism | Selective inhibitor of the 15LOX/PEBP1 complex[1][2] | Radical-Trapping Antioxidant (RTA)[4][5][6] |
| Specificity | High for the 15LOX/PEBP1 complex[1] | Broad-spectrum lipid radical scavenger[3] |
| Radical Trapping | Negligible[1] | Primary mode of action[4][5] |
| Iron Chelation | Negligible[1] | Some reports suggest potential Fe-chelation[3] |
| Target | Enzymatic initiation of lipid peroxidation[1][3] | Propagation of lipid peroxidation[4] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Q4: I am not observing any antioxidant effect of this compound in my DPPH or other radical scavenging assays. Is my compound faulty?
It is expected that this compound will show negligible activity in assays like the DPPH assay.[1] This is because its mechanism is not based on radical scavenging. The lack of activity in such assays confirms the high specificity of your this compound compound for the 15LOX/PEBP1 complex.
Q5: this compound is not inhibiting lipid peroxidation in my experimental system, which lacks the 15LOX/PEBP1 complex. Why?
This compound's inhibitory action is dependent on the presence of the 15LOX/PEBP1 complex. If your experimental model of lipid peroxidation is driven by other means (e.g., Fenton chemistry, other lipoxygenases) and does not involve this specific complex, this compound will not be effective. For non-15LOX/PEBP1-mediated lipid peroxidation, a broad-spectrum radical-trapping antioxidant like Ferrostatin-1 might be more appropriate.[1][4]
Q6: At what concentration should I use this compound to inhibit RSL3-induced ferroptosis?
In various cell lines, including intestinal epithelial cells (Caco2, FHs 74 Int.) and cancer cells (HT-1080, A375), this compound has been shown to fully protect against RSL3-induced ferroptosis at concentrations ranging from 0.1 µM to 1 µM.[1] The optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q7: Is this compound toxic to cells at high concentrations?
This compound has been shown to have no toxic effects in non-irradiated mice at a dose of 25 mg/kg.[1] In cell culture, it did not impact other forms of cell death, such as necroptosis, pyroptosis, and apoptosis, even at concentrations ten times higher than those that provide complete protection against ferroptosis.[1]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key pathways and mechanisms discussed.
Caption: The Ferroptosis Signaling Pathway.
Caption: Mechanism of Ferrostatin-1 as a Radical-Trapping Antioxidant.
Caption: Mechanism of this compound as a selective 15LOX/PEBP1 inhibitor.
Experimental Protocols
Protocol 1: RSL3-Induced Ferroptosis Assay in Cell Culture
This protocol is for inducing ferroptosis using the GPX4 inhibitor RSL3 and assessing cell death.
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Cell Plating: Plate cells (e.g., HT-1080, Caco2) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
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Treatment:
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Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or a vehicle control (DMSO) for 1-2 hours.
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Induce ferroptosis by adding RSL3 to the appropriate wells (e.g., 0.25 µM for FHs 74 Int, 2 µM for Caco2).[1] Include a vehicle control group without RSL3.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 20-24 hours) under standard cell culture conditions.
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Cell Death Assessment:
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Stain cells with Propidium Iodide (PI) according to the manufacturer's protocol. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a good marker for dead cells.
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Analyze the percentage of PI-positive (dead) cells using flow cytometry or fluorescence microscopy.
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Data Analysis: Compare the percentage of cell death in this compound-treated groups to the RSL3-only group to determine the inhibitory effect.
Protocol 2: DPPH Radical Scavenging Assay
This protocol is used to assess the radical scavenging activity of a compound. As noted, this compound is expected to be inactive in this assay.
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Reagent Preparation:
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Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).
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Prepare serial dilutions of your test compound (this compound) and a positive control (e.g., α-tocopherol or Trolox) in methanol.
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-
Assay Procedure:
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In a 96-well plate, add a fixed volume of the DPPH solution to each well.
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Add an equal volume of the test compound dilutions, positive control, or methanol (as a blank) to the wells.
-
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
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Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound. Compare the results of this compound to the positive control. A negligible percentage of scavenging for this compound is the expected outcome.[1]
References
- 1. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of FerroLOXIN-1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with FerroLOXIN-1 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: Cloudiness or precipitation indicates that this compound has exceeded its solubility limit in the current solution. This is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
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Decrease the final concentration: Your compound may be too concentrated for the aqueous buffer. Try lowering the final concentration in your assay.[1]
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Optimize the co-solvent concentration: If you are diluting from a stock solution (e.g., in DMSO), ensure the final concentration of the organic solvent is as low as possible (typically <0.5% v/v) to avoid affecting your biological system.[2] However, a slight increase in the co-solvent percentage might be necessary to maintain solubility.
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Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the tolerated range of your experimental system to find the optimal pH for this compound solubility.
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Use solubilizing excipients: For particularly challenging solubility issues, consider using excipients such as cyclodextrins or surfactants (e.g., Tween® 80), which can encapsulate hydrophobic compounds and increase their aqueous solubility.[2]
Q2: I'm observing a decrease in the activity of my this compound solution over time, even when stored at recommended temperatures. What could be the cause?
A2: A gradual loss of activity suggests chemical degradation of this compound. Several factors could contribute to this:
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Hydrolysis: this compound may be susceptible to hydrolysis in aqueous buffers. Preparing fresh solutions before each experiment is the best practice. If solutions need to be stored, consider preparing aliquots and freezing them at -80°C.
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Oxidation: As an inhibitor of 15-lipoxygenase, a key enzyme in lipid peroxidation and ferroptosis, this compound itself may be susceptible to oxidation.[3][4] Consider degassing your buffers or adding antioxidants if compatible with your assay.
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Light sensitivity: Some small molecules are light-sensitive. Protect your this compound solutions from light by using amber vials or wrapping containers in foil.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions.[2] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be considered depending on the specific experimental requirements and the tolerance of the biological system.[2]
Q4: How does this compound inhibit ferroptosis?
A4: this compound is designed to selectively inhibit the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[5] This complex is crucial for the generation of pro-ferroptotic lipid hydroperoxides, which are key executioner molecules in the ferroptosis cell death pathway.[3][4] By inhibiting this complex, this compound is thought to suppress the lipid peroxidation that drives ferroptotic cell death.[5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound in your experimental buffer.
Troubleshooting Workflow
Issue 2: Chemical Instability and Loss of Activity
This guide outlines steps to diagnose and mitigate the chemical degradation of this compound in solution.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
FerroLOXIN-1 In Vivo Dosing & Troubleshooting Technical Support Center
Welcome to the technical support center for FerroLOXIN-1, a selective inhibitor of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for specific in vivo models and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It specifically targets the catalytic complex of 15-lipoxygenase-2 (15LOX-2) and phosphatidylethanolamine-binding protein 1 (PEBP1).[2][3] By inhibiting this complex, this compound prevents the peroxidation of phosphatidylethanolamines (PEs), a critical step in the execution of the ferroptotic cell death pathway.[2] Notably, it selectively inhibits the 15LOX-2/PEBP1 complex over 15LOX-2 alone.[3]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: A dose of 25 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in a mouse model of total body irradiation.[2][3] This dose resulted in robust radiomitigative effects and increased survival.[1][2] For new in vivo models, it is recommended to perform a dose-response study starting with a similar dose and adjusting based on efficacy and tolerability.
Q3: What is the pharmacokinetic profile of this compound in mice?
A3: Following a single intraperitoneal injection of 25 mg/kg in mice, this compound displays an excellent pharmacokinetic profile with a long terminal half-life of 12.1 hours and a low clearance rate of 17.7 mL/min/kg. These parameters suggest sustained exposure above the cellular IC50 values.[2]
Q4: How specific is this compound for ferroptosis?
A4: this compound has demonstrated high specificity for ferroptosis. Studies have shown that it does not inhibit other forms of regulated cell death, such as apoptosis, necroptosis, or pyroptosis, even at concentrations significantly higher than those required for complete protection against ferroptosis.[2]
Q5: How should this compound be formulated and stored?
A5: this compound is available as a solution in methyl acetate.[3] For in vivo use, it is crucial to follow the manufacturer's instructions for solubilization. While specific formulation details for in vivo administration are not widely published, a common approach for similar compounds is to prepare a stock solution in a solvent like DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG400, Tween 80, and saline. It is essential to perform a small-scale solubility and stability test before preparing a large batch for animal studies. For storage, this compound should be kept at -20°C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Inappropriate dosage for the specific animal model.- Insufficient drug exposure at the target site.- The disease model is not driven by ferroptosis.- Improper formulation leading to poor bioavailability.- Degradation of the compound due to improper storage or handling. | - Conduct a dose-response study to determine the optimal dose for your model.- Perform pharmacokinetic studies to assess drug concentration in plasma and target tissue.- Confirm the involvement of ferroptosis in your model using other validated ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) or genetic models.- Ensure proper solubilization and stability of the formulation. Consider alternative vehicles or routes of administration.- Verify the integrity of the this compound stock. |
| Unexpected Toxicity or Adverse Events | - The dose is too high for the specific animal model or strain.- Off-target effects of the compound.- Vehicle-related toxicity. | - Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD).- Monitor animals closely for clinical signs of toxicity.- Include a vehicle-only control group to rule out vehicle-induced toxicity. |
| Variability in Experimental Results | - Inconsistent dosing technique.- Biological variability among animals.- Differences in experimental conditions. | - Ensure consistent and accurate administration of the compound.- Increase the number of animals per group to improve statistical power.- Standardize all experimental procedures, including animal handling, housing, and timing of interventions and measurements. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Total Body Irradiation
| Parameter | Vehicle Control | This compound (25 mg/kg, IP) |
| Survival at Day 19 | 0% | 75% |
| Median Survival | Not Applicable | > 19 days |
| Data from a study in C57BL/6 mice subjected to 9.25Gy total body irradiation. This compound was administered 24 hours after radiation.[2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | 25 mg/kg (IP) |
| Terminal Half-life (t½) | 12.1 hours |
| Clearance (Cl) | 17.7 mL/min/kg |
| Data from a pharmacokinetic study in mice following a single intraperitoneal injection.[2] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound
-
Formulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
On the day of injection, dilute the stock solution with a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous). A common vehicle for lipophilic compounds is a mixture of PEG400, Tween 80, and saline. Note: The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Ensure the final formulation is a clear, homogenous solution. A gentle warming or sonication might be necessary.
-
-
Dosing:
-
Accurately weigh each animal to calculate the correct injection volume.
-
Administer the calculated dose of this compound via the chosen route of administration. For intraperitoneal injection in mice, use a 27-30 gauge needle.
-
-
Controls:
-
Include a vehicle control group that receives the same volume of the vehicle without this compound.
-
Consider including a positive control group treated with a known ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1.
-
Protocol 2: Assessment of Ferroptosis in Tissue Samples
-
Tissue Collection and Processing:
-
At the desired time point, euthanize the animals and collect the target tissues.
-
For histological analysis, fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
For biochemical assays, snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
Lipid Peroxidation Assays:
-
Malondialdehyde (MDA) Assay: Homogenize the frozen tissue and measure MDA levels using a commercially available kit based on the reaction with thiobarbituric acid (TBA).
-
4-Hydroxynonenal (4-HNE) Immunohistochemistry: Use paraffin-embedded tissue sections and stain with an antibody specific for 4-HNE adducts to visualize lipid peroxidation in situ.
-
-
Cell Death Assessment:
-
TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on paraffin-embedded tissue sections to detect DNA fragmentation, a marker of cell death.
-
-
Iron Accumulation:
-
Perls' Prussian Blue Staining: Stain tissue sections to detect non-heme iron accumulation, a hallmark of ferroptosis.
-
Visualizations
Caption: Mechanism of this compound in inhibiting ferroptosis.
Caption: General workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting in vivo experiments.
References
- 1. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 2. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
troubleshooting unexpected results in FerroLOXIN-1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FerroLOXIN-1 in their experiments. The information is tailored for scientists and drug development professionals investigating ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[1][2] This complex is crucial for the generation of pro-ferroptotic lipid hydroperoxides.[3] Unlike radical-scavenging antioxidants such as Ferrostatin-1, this compound does not exhibit radical-scavenging activity or iron-chelating properties. Its specific mechanism involves blocking the entry of oxygen into the catalytic pocket of the 15LOX-2/PEBP1 complex or displacing the oxidizable substrate.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to protect against RSL3-induced ferroptosis in a variety of cell lines, including:
-
Human bronchial epithelial (HBE) cells
-
Fibrosarcoma (HT-1080) cells
-
Colorectal adenocarcinoma (Caco2) cells
-
Melanoma (A375) cells
-
Normal intestine (FHs 74 Int) cells[4]
Q3: What is the difference between this compound and Ferrostatin-1?
A3: this compound and Ferrostatin-1 are both inhibitors of ferroptosis but act through distinct mechanisms. This compound specifically targets the enzymatic activity of the 15LOX/PEBP1 complex, which is responsible for producing lipid peroxides that initiate ferroptosis.[2][4] In contrast, Ferrostatin-1 is a potent lipophilic antioxidant that inhibits ferroptosis by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[5][6] While Ferrostatin-1 can also inhibit the 15LOX/PEBP1 complex, its primary and more general role is as a radical-trapping antioxidant.[3][7]
Troubleshooting Unexpected Results
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of ferroptosis | Suboptimal concentration of this compound: The concentration of this compound may be too low to effectively inhibit the 15LOX/PEBP1 complex in your specific cell line and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. A typical starting range for in vitro experiments is 0.1 µM to 1 µM.[8] |
| Compound instability: this compound may be unstable in your cell culture medium over the course of the experiment. | Prepare fresh stock solutions and add this compound to the culture medium immediately before treating the cells. Consider the stability of similar compounds; for example, aqueous solutions of Ferrostatin-1 are not recommended for storage for more than one day.[9] | |
| Incorrect timing of treatment: this compound may be added too late to prevent the accumulation of lethal levels of lipid peroxides. | Co-treat cells with this compound and the ferroptosis inducer. For rescue experiments, add this compound at the earliest signs of ferroptotic cell death.[10] | |
| Cell line insensitivity: The chosen cell line may not rely on the 15LOX/PEBP1 pathway for ferroptosis, or it may have compensatory mechanisms. | Confirm the expression and activity of 15LOX and PEBP1 in your cell line. Consider testing other cell lines known to be sensitive to this compound.[4] | |
| High background or inconsistent results | Poor solubility of this compound: The compound may not be fully dissolved, leading to inconsistent concentrations in the assay. | Ensure this compound is completely dissolved in a suitable solvent like DMSO before preparing working solutions. For similar compounds, warming the tube at 37°C or using an ultrasonic bath can aid in solubilization.[9] |
| Assay interference: Components of your assay may interfere with the detection method. | Run appropriate controls, including a vehicle-only control and a positive control with a known ferroptosis inducer. If using a fluorescence-based assay, check for autofluorescence of this compound. | |
| Variability in cell health or density: Inconsistent cell seeding or poor cell health can lead to variable responses. | Ensure consistent cell seeding densities and monitor cell health prior to starting the experiment. Do not allow cells to become over-confluent.[11] | |
| Apparent off-target effects | Non-specific cytotoxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms other than its intended target. | Perform a cytotoxicity assay with a wide range of this compound concentrations in the absence of a ferroptosis inducer to determine any potential toxic effects. |
| Interference with other signaling pathways: While designed to be specific, the possibility of off-target effects on other cellular pathways cannot be entirely ruled out. | To confirm that the observed effects are due to the inhibition of ferroptosis, perform rescue experiments with other ferroptosis inhibitors that have different mechanisms of action, such as the iron chelator deferoxamine.[12] |
Quantitative Data Summary
| Compound | Parameter | Value | Assay Conditions |
| Ferrostatin-1 | IC50 | ~10 nM | Inhibition of 15LOX2/PEBP1 complex-mediated ETE-PE peroxidation.[7] |
| Ferrostatin-1 | EC50 | 60 nM | Inhibition of erastin-induced ferroptosis in HT-1080 cells.[9] |
| This compound & 2 | In vivo dosage | 25 mg/kg | Intraperitoneal injection in mice.[4] |
Experimental Protocols
General Protocol for In Vitro this compound Assay
This protocol provides a general workflow for assessing the ability of this compound to inhibit ferroptosis induced by RSL3.
-
Cell Seeding:
-
Plate cells (e.g., HT-1080) in a 96-well plate at a density that will ensure they are in the exponential growth phase and not over-confluent at the end of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the ferroptosis inducer RSL3 in DMSO.[11]
-
On the day of the experiment, dilute the stock solutions to the desired working concentrations in pre-warmed cell culture medium. The final DMSO concentration should not exceed 0.5%.[11]
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound and RSL3. Include the following controls:
-
Vehicle control (medium with DMSO)
-
RSL3 only
-
This compound only
-
-
Incubate the cells for a predetermined time (e.g., 24-48 hours), which should be optimized for your cell line and inducer concentration.[13]
-
-
Assessment of Cell Viability:
Lipid Peroxidation Assay using C11-BODIPY(581/591)
This protocol describes the detection of lipid peroxidation, a key hallmark of ferroptosis.
-
Cell Treatment:
-
Treat cells with this compound and a ferroptosis inducer as described in the general protocol.
-
-
Staining:
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
In the reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.[5]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ferroptosis by targeting the 15LOX/PEBP1 complex.
Experimental Workflow for a this compound Assay
Caption: A typical workflow for testing this compound's efficacy in vitro.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Cell recovery by reversal of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptome Investigation and In Vitro Verification of Curcumin-Induced HO-1 as a Feature of Ferroptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
FerroLOXIN-1 vs. Ferrostatin-1: A Comparative Guide to Specificity in Ferroptosis Inhibition
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule inhibitors is paramount for advancing the study of ferroptosis and developing targeted therapeutics. This guide provides a detailed comparison of FerroLOXIN-1 and Ferrostatin-1, two key inhibitors of ferroptosis, with a focus on their specificity and supported by experimental data.
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of specific inhibitors to modulate this pathway is of significant therapeutic interest. Ferrostatin-1 (Fer-1) was one of the first synthetic antioxidants identified as a potent inhibitor of ferroptosis.[1][2] More recently, this compound has emerged as a novel inhibitor with a distinct mechanism of action. This guide will delineate the key differences in their specificity, providing a clear rationale for experimental design and interpretation.
Mechanism of Action: A Tale of Two Specificities
The primary distinction between this compound and Ferrostatin-1 lies in their molecular targets and mechanisms of action.
Ferrostatin-1 is a potent lipophilic antioxidant that primarily functions as a radical-trapping antioxidant (RTA) .[3][4] It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[3][4] While its radical-scavenging activity is well-established, recent evidence has revealed a more nuanced mechanism. Studies have shown that Ferrostatin-1 can also inhibit the enzymatic activity of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex .[1][5][6] This complex is a key initiator of ferroptosis through the specific peroxidation of phosphatidylethanolamines (PEs).[1][5] However, Ferrostatin-1 is a poor inhibitor of 15LOX when it is not in complex with PEBP1.[3]
This compound , in contrast, was specifically designed as a potent and selective inhibitor of the 15LOX/PEBP1 complex .[5][7][8] Its mechanism of action is not dependent on radical scavenging or iron chelation.[5][7][8] By directly targeting the enzymatic source of pro-ferroptotic lipid peroxides, this compound offers a more targeted approach to inhibiting ferroptosis.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data on the inhibitory activities of this compound and Ferrostatin-1, highlighting their distinct profiles.
| Inhibitor | Target | IC50 | Mechanism of Action | Reference |
| This compound | 15LOX-2/PEBP1 complex | Not explicitly reported as an IC50, but shown to inhibit ETE-PE oxidation by ~20-25% at tested concentrations. | Direct inhibition of the 15LOX-2/PEBP1 enzymatic complex. | [3] |
| Ferrostatin-1 | 15LOX-2/PEBP1 complex | ~10 nM | Inhibition of the 15LOX-2/PEBP1 enzymatic complex. | [1][5] |
| Ferrostatin-1 | Lipid peroxyl radicals | Not applicable (activity measured by rate constants) | Radical-trapping antioxidant. | [4] |
| Assay | This compound | Ferrostatin-1 | Reference |
| Radical Scavenging | No significant activity | Potent activity | [4][5][7][8] |
| Iron Chelation | No significant activity | Can interact with and reduce the labile iron pool. | [5][7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
15LOX-2/PEBP1 Inhibition Assay
This assay assesses the ability of the inhibitors to block the enzymatic activity of the 15LOX-2/PEBP1 complex.
-
Reagents: Recombinant human 15LOX-2, recombinant human PEBP1, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE; substrate), inhibitor (this compound or Ferrostatin-1), reaction buffer (e.g., 25 mM HEPES, pH 7.4, 100 µM DTPA).
-
Procedure:
-
Pre-incubate 15LOX-2 and PEBP1 in the reaction buffer to allow for complex formation.
-
Add the inhibitor at various concentrations and incubate for a defined period.
-
Initiate the reaction by adding the SAPE substrate.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and butylated hydroxytoluene).
-
Extract the lipid products using a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Analyze the levels of oxidized PE products (e.g., 15-HpETE-PE) by liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.[1][5]
-
Cell-Based Ferroptosis Assay
This assay evaluates the ability of the inhibitors to protect cells from ferroptosis induced by a specific trigger.
-
Cell Lines: Human bronchial epithelial (HBE) cells, HT-1080 fibrosarcoma cells, Caco-2 colorectal adenocarcinoma cells, A375 melanoma cells, or FHs 74 Intestinal cells.[8]
-
Reagents: Ferroptosis inducer (e.g., RSL3, a GPX4 inhibitor), inhibitor (this compound or Ferrostatin-1), cell culture medium, and a cell viability reagent (e.g., propidium (B1200493) iodide, CellTiter-Glo).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a range of concentrations of the inhibitor for a specified time.
-
Induce ferroptosis by adding the ferroptosis inducer (e.g., RSL3).
-
Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 20-24 hours).
-
Assess cell viability using a chosen method. For propidium iodide staining, analyze by flow cytometry or fluorescence microscopy. For CellTiter-Glo, measure luminescence.
-
Determine the concentration of the inhibitor that provides 50% protection against ferroptosis-induced cell death (EC50).[8]
-
Radical-Trapping Antioxidant (RTA) Assay
This assay measures the capacity of a compound to scavenge free radicals.
-
Method: A common method is the inhibited autoxidation of a substrate, such as styrene (B11656) or a fluorescent lipid probe (e.g., C11-BODIPY 581/591).
-
Procedure (using C11-BODIPY):
-
Treat cells with the inhibitor.
-
Induce lipid peroxidation using a trigger like RSL3.
-
Add the C11-BODIPY 581/591 probe. This probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Measure the shift in fluorescence using flow cytometry or fluorescence microscopy. A potent RTA will prevent the shift to green fluorescence.[4]
-
Iron Chelation Assay
This assay determines if a compound can bind to and sequester iron.
-
Method: A common in-cell assay utilizes a fluorescent probe that is quenched by iron, such as calcein-AM.
-
Procedure:
-
Load cells with calcein-AM. The acetoxymethyl ester (AM) group allows the molecule to enter the cell, where it is cleaved by esterases to the fluorescent form, calcein (B42510).
-
The fluorescence of calcein is quenched by binding to intracellular labile iron.
-
Treat the cells with the test compound. An iron chelator will sequester iron from calcein, leading to an increase in fluorescence.
-
Measure the fluorescence intensity using a plate reader or microscope.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway in ferroptosis and a typical experimental workflow for comparing inhibitors.
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FerroLOXIN-1 with Other Ferroptosis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of ferroptosis, this guide provides an objective comparison of FerroLOXIN-1 with other prominent ferroptosis inhibitors. This document outlines their distinct mechanisms of action, presents supporting experimental data, and offers detailed protocols for key validation assays.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of specific and potent inhibitors of this pathway is of significant therapeutic interest. This guide focuses on this compound, a novel inhibitor, and compares its performance with established ferroptosis inhibitors such as Ferrostatin-1, Liproxstatin-1, and the more recent derivative, UAMC-3203.
Differentiated Mechanisms of Action: Targeting the Source vs. Scavenging the Radicals
Ferroptosis inhibitors can be broadly categorized based on their mechanism of action. A key distinction lies between radical-trapping antioxidants (RTAs) and inhibitors of specific enzymatic pathways that generate lipid peroxides.
This compound: A Selective Inhibitor of the 15-Lipoxygenase (15LOX)/PEBP1 Complex
Recent studies have identified this compound as a selective inhibitor of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[1][2][3] This complex is a key enzymatic driver in the generation of phosphatidylethanolamine (B1630911) hydroperoxides (PE-OOH), the lethal lipid species that execute ferroptosis. By specifically targeting this complex, this compound aims to prevent the initial production of the death signal.[1][2] Computational studies suggest that this compound may function by blocking oxygen access to the 15-LOX2 active site or by altering the binding of the phospholipid substrate.[2] This targeted approach suggests a high degree of specificity for the ferroptotic pathway.
Ferrostatin-1 and Liproxstatin-1: The Archetypal Radical-Trapping Antioxidants
In contrast, Ferrostatin-1 and Liproxstatin-1 are well-characterized as potent lipophilic radical-trapping antioxidants (RTAs).[4][5] They act downstream in the ferroptosis cascade by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the accumulation of lethal lipid hydroperoxides.[4] While effective, their mechanism is not specific to a single enzymatic source of lipid peroxidation.
Quantitative Comparison of Inhibitor Potency
The efficacy of ferroptosis inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays where ferroptosis is induced by agents like RSL3 (a GPX4 inhibitor) or erastin (B1684096) (a system Xc- inhibitor). The following table summarizes available quantitative data for this compound and other key inhibitors.
| Inhibitor | Mechanism of Action | IC50/EC50 (nM) | Cell Line | Inducer | Reference |
| This compound | 15-LOX/PEBP1 Complex Inhibitor | Data not yet widely published in comparative studies | HBE, HT1080, Caco2, A375 | RSL3 | [1][3] |
| Ferrostatin-1 | Radical-Trapping Antioxidant | ~60 | HT-1080 | Erastin | [6] |
| Ferrostatin-1 | 15LOX2/PEBP1 Complex Inhibition | ~10 | In vitro assay | - | [7][8] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | ~22 | - | - | [6] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | 38 ± 3 | Pfa-1 Mouse Fibroblasts | RSL3 | [4] |
| UAMC-3203 | Radical-Trapping Antioxidant | 12 | In vitro model | Erastin | [9] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention for this compound and the radical-trapping antioxidants within the ferroptosis signaling pathway.
Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of ferroptosis inhibitors.
Cell Viability Assay (e.g., using CCK-8)
This assay measures cell proliferation and viability. A decrease in the metabolic activity of the cells, measured by the conversion of a tetrazolium salt into a colored formazan (B1609692) product, is indicative of cell death.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Ferroptosis inducers (e.g., RSL3, erastin)
-
Ferroptosis inhibitors (e.g., this compound, Ferrostatin-1)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Pre-treat the cells with a range of concentrations of the ferroptosis inhibitors for 1-2 hours.
-
Ferroptosis Induction: Add the ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM erastin) to the wells containing the pre-treated cells. Include control wells with inducer only and vehicle only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curves to determine the IC50 or EC50 values for each inhibitor.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis. The C11-BODIPY 581/591 probe is a fluorescent lipid peroxidation sensor that shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Ferroptosis inducers and inhibitors
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with inhibitors and inducers as described in the cell viability assay protocol.
-
Probe Loading: At the end of the treatment period, remove the culture medium and wash the cells with PBS. Add fresh medium containing 1-5 µM C11-BODIPY 581/591 and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Imaging/Flow Cytometry:
-
Microscopy: Add fresh PBS or medium and immediately image the cells using a fluorescence microscope. Capture images in both the green (oxidized probe) and red (reduced probe) channels.
-
Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channels for the green and red signals.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation. Compare the ratios across different treatment groups to assess the inhibitory effect on lipid peroxidation.
Conclusion
This compound represents a novel class of ferroptosis inhibitors with a distinct and targeted mechanism of action, directly inhibiting the 15-LOX/PEBP1 complex. This contrasts with the broader radical-scavenging activity of established inhibitors like Ferrostatin-1 and Liproxstatin-1. While direct, comprehensive comparative data on the potency of this compound is still emerging, its specific mechanism of action makes it a valuable tool for dissecting the enzymatic pathways of ferroptosis. Further head-to-head studies under standardized conditions will be crucial to fully elucidate its therapeutic potential relative to other ferroptosis inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses and advance our understanding of this critical cell death pathway.
References
- 1. pnas.org [pnas.org]
- 2. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 9. researchgate.net [researchgate.net]
Unveiling FerroLOXIN-1: A Potent and Selective Inhibitor of the Pro-Ferroptotic 15LOX/PEBP1 Complex
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of FerroLOXIN-1's inhibitory activity on the 15-lipoxygenase (15LOX)/phosphatidylethanolamine (B1630911) binding protein 1 (PEBP1) complex, a key driver of ferroptosis. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with other known inhibitors.
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic complex, formed by 15-lipoxygenase (15LOX) and phosphatidylethanolamine binding protein 1 (PEBP1), has been identified as a crucial initiator of ferroptosis through the specific peroxidation of phosphatidylethanolamines (PEs). The development of specific inhibitors for this complex is a promising therapeutic strategy. This compound has been identified as a potent and selective inhibitor of the 15LOX/PEBP1 complex, offering a targeted approach to modulate ferroptosis.[1]
Comparative Inhibitory Activity
This compound and its analog, FerroLOXIN-2, have been developed as specific inhibitors of the 15LOX/PEBP1 complex.[1] Unlike broad-spectrum antioxidants or iron chelators, FerroLOXINs are designed to selectively target the enzymatic activity of the complex, thereby preventing the generation of pro-ferroptotic lipid hydroperoxides.[1] The mechanism of action of this compound is distinct from radical scavenging or iron chelation.[1]
To contextualize the efficacy of this compound, it is compared with other known inhibitors of ferroptosis and/or lipoxygenases.
| Inhibitor | Target(s) | Reported IC50 on 15LOX/PEBP1 Complex | Notes |
| This compound | 15LOX/PEBP1 complex | Not explicitly reported, but demonstrated high potency in cellular assays | Specifically designed to inhibit the 15LOX/PEBP1 complex.[1] |
| Ferrostatin-1 (Fer-1) | 15LOX/PEBP1 complex, Radical trapping antioxidant | ~10 nM [2][3][4] | A well-established ferroptosis inhibitor that also directly inhibits the 15LOX/PEBP1 complex.[2][3][4] |
| Liproxstatin-1 | Radical trapping antioxidant | Not reported | A potent ferroptosis inhibitor, primarily acting as a radical-trapping antioxidant. |
| Baicalein (B1667712) | 12/15-Lipoxygenase, Radical trapping antioxidant | Not reported | A naturally occurring flavonoid with known lipoxygenase inhibitory and antioxidant properties.[5] |
Experimental Validation of this compound
The inhibitory activity of this compound on the 15LOX/PEBP1 complex is validated through a series of in vitro and cellular assays.
In Vitro Inhibition of 15LOX/PEBP1 Activity
This assay directly measures the enzymatic activity of the recombinant 15LOX/PEBP1 complex in the presence of inhibitors. The production of lipid hydroperoxides from a suitable substrate, such as arachidonoyl-PE (AAPE), is quantified.
Cellular Ferroptosis Inhibition Assay
This assay assesses the ability of this compound to protect cells from ferroptosis induced by specific triggers, such as RSL3, which inhibits glutathione (B108866) peroxidase 4 (GPX4).
Signaling Pathway
This compound acts on a specific step in the ferroptosis signaling cascade initiated by the 15LOX/PEBP1 complex.
Experimental Protocols
Expression and Purification of Recombinant 15LOX and PEBP1
Objective: To produce purified recombinant 15-lipoxygenase and PEBP1 proteins for in vitro assays.
Protocol:
-
Gene Cloning: The cDNAs for human 15LOX and PEBP1 are cloned into suitable expression vectors (e.g., pET vectors for E. coli expression) containing an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific cell density (e.g., OD600 of 0.6-0.8) and cells are grown at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing and Elution: The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro 15LOX/PEBP1 Inhibition Assay
Objective: To determine the inhibitory activity of compounds on the 15LOX/PEBP1 complex.
Materials:
-
Recombinant human 15LOX and PEBP1 proteins
-
Substrate: 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl
-
Inhibitors: this compound, Ferrostatin-1, etc., dissolved in DMSO
-
Reaction quenching solution: e.g., Methanol with an internal standard
-
LC-MS/MS system
Protocol:
-
Complex Formation: Pre-incubate recombinant 15LOX and PEBP1 in the assay buffer at room temperature for 10-15 minutes to allow for complex formation.
-
Inhibitor Incubation: Add the test inhibitors at various concentrations to the 15LOX/PEBP1 complex and incubate for a further 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (SAPE).
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Extraction: Extract the lipid products using a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the amount of oxidized PE (PE-OOH) produced.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
RSL3-Induced Cellular Ferroptosis Assay
Objective: To evaluate the protective effect of inhibitors against ferroptosis in a cellular context.
Materials:
-
Ferroptosis-sensitive cell line (e.g., HT-1080 fibrosarcoma cells)
-
Cell culture medium and supplements
-
RSL3 (GPX4 inhibitor)
-
Test inhibitors (this compound, etc.)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Ferroptosis Induction: Add RSL3 to the wells to induce ferroptosis. Include a vehicle control (DMSO) and a positive control (e.g., Ferrostatin-1).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Measure cell viability using a validated method such as the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a percentage of cell viability versus inhibitor concentration to determine the protective effect.
LC-MS/MS Analysis of Lipid Peroxidation Products
Objective: To quantify the levels of specific lipid peroxidation products in cellular or in vitro samples.
Protocol:
-
Lipid Extraction: Extract total lipids from cell pellets or in vitro reaction mixtures using a modified Bligh-Dyer or Folch method.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Separate the lipid species using a reverse-phase or normal-phase liquid chromatography column.
-
Mass Spectrometry Detection: Detect and quantify the specific oxidized phospholipid species (e.g., PE-OOH) using a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Data Analysis: Quantify the abundance of the target lipid species by comparing their peak areas to those of internal standards.
References
- 1. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. Identification of baicalein as a ferroptosis inhibitor by natural product library screening [pubmed.ncbi.nlm.nih.gov]
FerroLOXIN-1: A Targeted Approach to Ferroptosis Inhibition Without Iron Chelation
A comparative analysis of FerroLOXIN-1 and traditional iron chelators for researchers, scientists, and drug development professionals.
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical mechanism in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. While traditional approaches have focused on iron chelation to limit the availability of iron for Fenton reactions, newer agents like this compound offer a more targeted mechanism. This guide provides a comparative analysis of this compound and established iron chelators, highlighting their distinct modes of action, supported by experimental data and detailed methodologies.
Distinguishing Mechanisms of Action: Enzyme Inhibition vs. Iron Sequestration
The primary distinction between this compound and classical iron chelators such as Deferoxamine, Deferiprone, and Deferasirox lies in their therapeutic target. Iron chelators function by directly binding to and sequestering intracellular iron, thereby preventing it from participating in the generation of reactive oxygen species (ROS) that drive lipid peroxidation. In contrast, this compound does not exhibit iron chelation activity. Instead, its anti-ferroptotic function is attributed to its specific inhibition of the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex. This complex is a key enzymatic driver of ferroptosis, responsible for the specific peroxidation of polyunsaturated fatty acids (PUFAs) within phosphatidylethanolamines (PE), generating the lipid hydroperoxides that are the ultimate executioners of this cell death pathway. The anti-ferroptotic mechanism of FerroLOXINs is independent of radical-scavenging activity as well.
Comparative Analysis of Iron Chelation Activity
To illustrate the fundamental difference in their mechanisms, the following table summarizes the iron chelation capacity of established chelators. As this compound's mechanism is independent of iron binding, it is not included in this direct comparison of chelation efficiency.
| Compound | Type of Chelator | Iron Chelation Percentage (%) at 50 µM[1] |
| Deferoxamine (DFO) | Hexadentate | ~95% |
| Deferiprone (DFP) | Bidentate | ~85% |
| Deferasirox (DFX) | Tridentate | ~90% |
| This compound | 15-LOX/PEBP1 Inhibitor | Not Applicable |
This data is derived from a representative Ferrous Ion Chelating (FIC) Assay and is intended for comparative purposes.
Signaling Pathway of this compound Action
This compound targets a specific enzymatic step in the ferroptosis pathway. The diagram below illustrates the 15-LOX/PEBP1 signaling cascade and the point of intervention for this compound.
Experimental Protocols
To quantitatively assess iron chelation activity, several spectrophotometric assays are commonly employed. The Ferrozine assay is a widely used method.
Ferrous Ion Chelating (FIC) Assay using Ferrozine
Principle: Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically at 562 nm. In the presence of a chelating agent, the formation of the Ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is proportional to the iron-chelating capacity of the substance being tested.
Workflow:
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds (e.g., this compound, Deferoxamine) in an appropriate solvent.
-
Prepare a fresh solution of ferrous sulfate (B86663) (FeSO₄) in deionized water.
-
Prepare a solution of Ferrozine in deionized water or a suitable buffer.
-
Prepare a positive control solution of a known iron chelator, such as EDTA or Deferoxamine.
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the FeSO₄ solution to all wells except for the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for the chelation reaction to occur.
-
Initiate the color reaction by adding 100 µL of the Ferrozine solution to all wells.
-
Incubate the plate at room temperature for another 10 minutes, protected from light.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
The percentage of ferrous ion chelation is calculated using the following formula: % Chelation = [(A₀ - A₁) / A₀] x 100 Where:
-
A₀ is the absorbance of the control (FeSO₄ and Ferrozine without the test compound).
-
A₁ is the absorbance in the presence of the test compound.
-
-
Conclusion
This compound represents a significant advancement in the development of anti-ferroptotic agents. Its targeted inhibition of the 15-LOX/PEBP1 complex offers a specific mechanism to halt the ferroptotic cascade without interfering with systemic iron metabolism. This is in stark contrast to traditional iron chelators, which, while effective, have a broader, less specific mechanism of action. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design and application of novel therapeutics targeting ferroptosis-related diseases. The lack of iron chelation activity in this compound is not a limitation but rather a defining feature of its precision-targeted approach.
References
FerroLOXIN-1: A Specific Inhibitor of Ferroptosis with No Cross-Reactivity to Apoptosis or Necroptosis
A Comparative Guide for Researchers
In the landscape of regulated cell death, the specific modulation of a single pathway is crucial for both mechanistic studies and therapeutic development. FerroLOXIN-1 has emerged as a potent and specific small-molecule inhibitor of ferroptosis, a form of iron-dependent, non-apoptotic cell death. This guide provides an objective comparison of this compound's activity against the well-characterized cell death pathways of apoptosis and necroptosis, supported by experimental data and detailed protocols for researchers in cell biology and drug discovery.
Overview of Cell Death Pathways
Ferroptosis, apoptosis, and necroptosis are distinct regulated cell death pathways with unique molecular mechanisms.
-
Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. It is initiated by the failure of glutathione-dependent antioxidant defenses, particularly the inactivation of glutathione (B108866) peroxidase 4 (GPX4), or by the enzymatic activity of lipoxygenases.
-
Apoptosis is a programmed cell death pathway crucial for development and tissue homeostasis. It is executed by a family of proteases called caspases, which, upon activation, orchestrate the dismantling of the cell.
-
Necroptosis is a regulated form of necrosis that is initiated when apoptosis is blocked. It is mediated by a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL).
This compound: Mechanism of Action and Specificity
This compound is a specific inhibitor of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) catalytic complex[1][2]. This complex is a key enzymatic driver of lipid peroxidation in ferroptosis[1][2]. By selectively targeting this complex, this compound effectively suppresses ferroptotic cell death[1][2].
Crucially, experimental evidence demonstrates that this compound is highly specific for ferroptosis and does not inhibit other major cell death pathways. Studies have shown that this compound does not prevent cell death induced by inducers of apoptosis or necroptosis, highlighting its lack of cross-reactivity[3].
Quantitative Comparison of Inhibitors
The following table summarizes the quantitative data for this compound and representative inhibitors of apoptosis and necroptosis. IC50 values can be cell-type and stimulus-dependent.
| Inhibitor | Target Pathway | Mechanism of Action | Reported IC50 |
| This compound | Ferroptosis | Inhibitor of the 15-lipoxygenase-2 (15-LO-2) and phosphatidylethanolamine-binding protein 1 (PEBP1) catalytic complex.[2] | 84 nM (in RSL3-induced ferroptosis in primary human bronchial epithelial cells)[2] |
| Z-VAD-FMK | Apoptosis | Irreversible pan-caspase inhibitor. | 20 µM is commonly used to effectively inhibit apoptosis.[4] |
| Necrostatin-1 | Necroptosis | Allosteric inhibitor of RIPK1 kinase activity.[5] | ~124 nM (in HT29 cells treated with TNF, a SMAC mimetic, and zVAD-fmk)[6] |
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways of ferroptosis, apoptosis, and necroptosis.
Experimental Workflow for Specificity Testing
The following diagram outlines a general workflow to assess the specificity of a compound against ferroptosis, apoptosis, and necroptosis.
Experimental Protocols
I. Induction and Inhibition of Ferroptosis
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a suitable density to reach 70-80% confluency on the day of treatment.
-
Inhibitor Pre-treatment: Pre-incubate cells with this compound (e.g., 100 nM) for 1 hour.
-
Induction: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Assessment:
-
Cell Viability: Measure cell viability using a commercial assay such as CellTiter-Glo®.
-
Lipid Peroxidation: Measure lipid ROS generation using probes like C11-BODIPY(581/591).
-
II. Induction and Inhibition of Apoptosis
-
Cell Seeding: Plate cells (e.g., Jurkat) in a 24-well plate.
-
Inhibitor Pre-treatment: Pre-incubate cells with the pan-caspase inhibitor Z-VAD-FMK (20-50 µM) for 1 hour[1][4].
-
Induction: Add Staurosporine (1 µM) to induce apoptosis[7][8].
-
Incubation: Incubate for 3-6 hours at 37°C and 5% CO2[7].
-
Assessment:
-
Cell Viability: Measure cell viability using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Western Blot: Lyse cells and perform western blotting to detect cleaved caspase-3, a key marker of apoptosis.
-
III. Induction and Inhibition of Necroptosis
-
Cell Seeding: Plate cells (e.g., L929 or HT-29) in a 24-well plate[1][9].
-
Inhibitor Pre-treatment: Pre-incubate cells with Necrostatin-1 (10-30 µM) for 1 hour[10]. To induce necroptosis, also pre-treat with Z-VAD-FMK (20 µM) to block apoptosis[1][4]. A SMAC mimetic (e.g., 1 µM LCL161) can be used to enhance necroptosis induction[1].
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2[10].
-
Assessment:
-
Cell Viability: Measure cell death by quantifying LDH release into the culture medium or by PI staining and flow cytometry[9].
-
Western Blot: Lyse cells and perform western blotting to detect phosphorylated MLKL (pMLKL), a hallmark of necroptosis activation.
-
IV. Western Blot Protocol for Cleaved Caspase-3
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (Asp175) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The cleaved fragments of caspase-3 appear at approximately 17/19 kDa[3].
V. Western Blot Protocol for Phosphorylated MLKL (pMLKL)
-
Sample Preparation: Lyse cells as described for cleaved caspase-3, ensuring the lysis buffer contains phosphatase inhibitors.
-
Electrophoresis: Load 20-40 µg of protein per well onto a 10% SDS-PAGE gel[2].
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., at Ser358 for human or Ser345 for mouse) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal. Phosphorylated MLKL will appear as a band at the expected molecular weight (~54 kDa).
Conclusion
The available data strongly indicate that this compound is a highly specific inhibitor of ferroptosis, targeting the 15LOX/PEBP1 complex. Its lack of inhibitory activity against apoptosis and necroptosis makes it a valuable tool for dissecting the specific roles of ferroptosis in various physiological and pathological contexts. Researchers can confidently use this compound to modulate ferroptosis without the confounding effects of inhibiting other cell death pathways. The provided protocols offer a framework for validating the specificity of ferroptosis inhibitors and for studying the intricate interplay between different forms of regulated cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Showdown: FerroLOXIN-1 vs. Liproxstatin-1 in the Fight Against Ferroptosis
For researchers, scientists, and drug development professionals navigating the complex landscape of ferroptosis inhibitors, a clear and objective comparison of available compounds is crucial for making informed decisions in experimental design and therapeutic development. This guide provides a comprehensive comparative analysis of two key ferroptosis inhibitors: the novel, target-specific FerroLOXIN-1 and the well-established radical-trapping antioxidant, liproxstatin-1 (B1674854).
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical process in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of potent and specific inhibitors of this pathway is therefore of significant therapeutic interest. This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols for evaluating these two important research tools.
At a Glance: Key Differences and Mechanisms of Action
Liproxstatin-1 is a potent spiroquinoxalinamine derivative that functions as a radical-trapping antioxidant (RTA).[1][2][3] It effectively intercepts and neutralizes lipid peroxyl radicals within cellular membranes, thereby halting the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[1][2][3]
This compound, a more recently developed inhibitor, was designed to specifically target the 15-lipoxygenase-2 (15-LOX2)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[4][5] This complex is implicated in the generation of phosphatidylethanolamine (B1630911) hydroperoxides, which are key signaling molecules in the execution of ferroptosis.[4] While this compound's primary mechanism is the inhibition of this enzymatic complex, its chemical structure, which includes an aromatic amine moiety, suggests it may also possess radical-trapping antioxidant activity, similar to liproxstatin-1.[4][5]
Quantitative Performance Analysis
The efficacy of ferroptosis inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays. Below is a summary of reported in vitro potencies. Direct head-to-head comparisons in the same experimental setup are limited in the currently available literature.
| Inhibitor | Cell Line | Ferroptosis Inducer | IC50 / EC50 (nM) | Reference(s) |
| Liproxstatin-1 | Gpx4-/- MEFs | - | 22 | [6] |
| HT-1080 | Erastin | 38 ± 3 | ||
| This compound | HBE, HT1080, Caco2, A375 and FHs 74 Int. cells | RSL3 | Not explicitly reported in nM for direct comparison in published literature, but effective at suppressing ferroptosis. | [7] |
Note: The lack of a direct IC50 value for this compound in the same standardized assays as liproxstatin-1 makes a direct potency comparison challenging. However, in vivo studies have demonstrated the efficacy of this compound in mitigating radiation-induced tissue damage, a process where ferroptosis plays a key role.[5]
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the distinct primary mechanisms of action for liproxstatin-1 and this compound within the ferroptosis signaling cascade.
Key Experimental Protocols
Accurate assessment of ferroptosis inhibition requires robust and well-defined experimental protocols. The following are detailed methodologies for key assays used to evaluate the efficacy of compounds like this compound and liproxstatin-1.
Cell Viability Assay to Determine Inhibitor Potency
This protocol is used to quantify the ability of an inhibitor to rescue cells from ferroptosis-inducing agents.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate a ferroptosis-sensitive cell line (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test inhibitor (this compound or liproxstatin-1). It is crucial to include a vehicle control (e.g., DMSO) and a positive control (a known ferroptosis inhibitor).
-
Induction of Ferroptosis: After a pre-incubation period with the inhibitor (typically 1-2 hours), add the ferroptosis inducer (e.g., RSL3 or erastin) at a pre-determined lethal concentration.
-
Incubation: Incubate the plate for a further 24 to 48 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to determine the IC50 or EC50 value of the inhibitor.
Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis.
Workflow Diagram:
Methodology:
-
Cell Treatment: Treat cells with the test inhibitor and a ferroptosis inducer as described in the cell viability assay protocol.
-
Probe Loading: Towards the end of the treatment period, load the cells with the C11-BODIPY™ 581/591 fluorescent probe (typically at 1-2 µM) for 30 minutes at 37°C.[6] This probe shifts its fluorescence emission from red to green upon oxidation.[6]
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope.
-
Flow Cytometry: Excite the cells with a 488 nm laser and collect fluorescence emission in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
Fluorescence Microscopy: Capture images using appropriate filter sets for both the reduced (red) and oxidized (green) forms of the probe.
-
-
Data Quantification: The degree of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. A decrease in this ratio in inhibitor-treated cells compared to inducer-only treated cells indicates inhibition of lipid peroxidation.
Conclusion
Both this compound and liproxstatin-1 are valuable tools for the study of ferroptosis. Liproxstatin-1 is a well-characterized, potent radical-trapping antioxidant that serves as a benchmark for broad-spectrum ferroptosis inhibition. This compound represents a newer class of inhibitors with a more targeted mechanism of action, offering the potential for greater specificity in dissecting the enzymatic pathways of ferroptosis. The choice between these inhibitors will depend on the specific research question, with liproxstatin-1 being suitable for general ferroptosis inhibition and this compound being particularly useful for investigating the role of the 15-LOX2/PEBP1 complex. The experimental protocols provided herein offer a robust framework for the evaluation and comparison of these and other novel ferroptosis inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of FerroLOXIN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, making its modulation a key therapeutic strategy. FerroLOXIN-1 is a novel inhibitor designed to specifically target the enzymatic driver of ferroptosis, the 15-lipoxygenase-2/phosphatidylethanolamine-binding protein 1 (15-LOX2/PEBP1) complex. This guide provides a comprehensive comparison of this compound with alternative ferroptosis inhibitors and details the experimental protocols required to validate its on-target effects in a cellular context.
Unraveling the Mechanism: this compound vs. Alternatives
The primary distinction of this compound lies in its targeted approach to inhibiting ferroptosis. Unlike broad-spectrum antioxidants, this compound is designed for specificity, offering a more precise tool for dissecting the role of the 15-LOX2/PEBP1 complex in ferroptotic cell death.
This compound acts by directly inhibiting the 15-LOX2/PEBP1 complex, which is responsible for generating pro-ferroptotic lipid hydroperoxides.[1][2] This targeted inhibition prevents the initial enzymatic steps of lipid peroxidation that lead to ferroptosis. Importantly, the anti-ferroptotic activity of this compound is independent of radical-scavenging or iron-chelating mechanisms.[1][2]
Ferrostatin-1 (Fer-1) , a well-established ferroptosis inhibitor, operates through a different mechanism. It is a potent radical-trapping antioxidant (RTA) that intercepts lipid peroxyl radicals within the cell membrane, thereby breaking the chain reaction of lipid peroxidation.[3] While effective at preventing ferroptotic cell death, its mechanism is not specific to the enzymatic activity of lipoxygenases.
Other Lipoxygenase (LOX) Inhibitors , such as baicalein (B1667712) and zileuton, have also been investigated for their anti-ferroptotic effects. However, many of these compounds that show efficacy in preventing ferroptosis also possess off-target radical-trapping antioxidant activity.[1]
Comparative Performance of Ferroptosis Inhibitors
The efficacy of ferroptosis inhibitors is typically determined by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in cell-based assays. While direct side-by-side comparisons in the same study are limited, the available data provides insights into their relative potencies.
| Inhibitor | Target | Mechanism of Action | Cell Line | Inducer | EC₅₀/IC₅₀ | Reference |
| This compound | 15-LOX2/PEBP1 Complex | Direct Enzyme Inhibition | HT-1080 | RSL3 | Fully Protective (Concentration not specified) | [4] |
| Ferrostatin-1 | Lipid Radicals | Radical-Trapping Antioxidant | HT-1080 | Erastin | 60 nM (EC₅₀) | [1] |
| GPX4 Degrader (18a) | GPX4 | Protein Degradation | HT-1080 | - | 2.37 µM (IC₅₀, anti-proliferative) | [5] |
Validating On-Target Effects of this compound: A Step-by-Step Workflow
To rigorously validate that this compound exerts its anti-ferroptotic effects through the specific inhibition of the 15-LOX2/PEBP1 complex, a multi-faceted experimental approach is recommended.
References
Distinguishing FerroLOXIN-1's Activity: A Guide to Confirming Non-Radical Scavenging Mechanisms
For researchers, scientists, and drug development professionals investigating the novel ferroptosis inhibitor, FerroLOXIN-1, a critical aspect of its characterization is to delineate its precise mechanism of action. This guide provides a comparative framework with supporting experimental data to confirm that this compound does not primarily function as a direct radical scavenger, but rather through its targeted inhibition of the 15-lipoxygenase (15LOX)/PEBP1 complex.
Recent studies have indicated that the antiferroptotic function of this compound is independent of both radical-scavenging activity and iron chelation[1]. Its primary role is attributed to the specific inhibition of the 15LOX-2/PEBP1 complex, which prevents the peroxidation of phosphatidylethanolamines (PEs) containing eicosatetraenoyl (ETE) chains, a key step in the execution of ferroptosis[1][2]. This guide outlines the experimental approaches to differentiate these mechanisms.
Comparative Analysis of Antioxidant Mechanisms
To empirically distinguish between direct radical scavenging and the targeted enzymatic inhibition of this compound, a panel of assays can be employed. The following table summarizes the expected outcomes for this compound in comparison to classical radical scavengers and iron chelators.
| Assay Type | Test Principle | Typical Radical Scavenger (e.g., α-tocopherol) | Typical Iron Chelator (e.g., Deferoxamine) | Expected this compound Result |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | High activity, leading to a significant decrease in DPPH absorbance. | No direct activity. | Negligibly low activity[1]. |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. | High activity, resulting in a significant reduction of the ABTS radical. | No direct activity. | Low to negligible activity. |
| Iron Chelation Assay (e.g., Ferrozine (B1204870) assay) | Measures the ability of a compound to bind ferrous iron, preventing it from forming a colored complex with ferrozine. | No direct activity. | High activity, preventing the formation of the ferrozine-Fe2+ complex. | No significant iron-chelating activity[1]. |
| 15-Lipoxygenase (15LOX)/PEBP1 Inhibition Assay | Measures the ability of a compound to inhibit the enzymatic activity of the 15LOX/PEBP1 complex, which peroxidizes specific lipid substrates. | No direct inhibitory activity on the enzyme complex[2][3]. | No direct inhibitory activity. | High inhibitory activity, preventing the formation of lipid hydroperoxides[1][2]. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm[4].
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and a positive control (e.g., α-tocopherol) in a suitable solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
Expected Outcome: this compound will show negligible scavenging activity compared to the positive control[1].
Iron Chelation Assay (Ferrozine-based)
Principle: This method assesses the iron-chelating capacity of a compound. In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.
Protocol:
-
Prepare solutions of the test compound (this compound), a positive control (e.g., Deferoxamine), ferrous chloride (FeCl₂), and ferrozine.
-
Add the test compound to a solution of FeCl₂.
-
Initiate the reaction by adding the ferrozine solution.
-
Allow the mixture to equilibrate for a set time (e.g., 10 minutes) at room temperature.
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at approximately 562 nm.
-
The percentage of iron chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the iron-ferrozine complex without the test compound and A_sample is the absorbance in the presence of the test compound.
Expected Outcome: this compound will not exhibit significant iron-chelating activity[1].
Visualizing the Experimental Logic and Mechanism
To further clarify the distinct mechanism of this compound, the following diagrams illustrate the experimental workflow for testing radical scavenging and the proposed signaling pathway of this compound's action.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: this compound's inhibition of the 15LOX/PEBP1 complex.
By conducting these comparative experiments, researchers can confidently conclude that the potent anti-ferroptotic activity of this compound is not a consequence of non-specific radical scavenging but is instead due to its specific and targeted inhibition of the 15-lipoxygenase pathway. This distinction is crucial for the further development and clinical application of this compound as a precision therapeutic for diseases associated with ferroptosis.
References
A Head-to-Head Comparison: FerroLOXIN-1 vs. RSL3 in the Regulation of Ferroptosis
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of ferroptosis inducers and inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed side-by-side comparison of two key modulators of this iron-dependent cell death pathway: the inhibitor FerroLOXIN-1 and the inducer RSL3. We present quantitative data from experimental studies, detailed protocols for key assays, and visual representations of the signaling pathways involved.
At a Glance: this compound vs. RSL3
| Feature | This compound | RSL3 |
| Primary Function | Ferroptosis Inhibitor | Ferroptosis Inducer |
| Primary Target | 15-Lipoxygenase (15-LOX)/PEBP1 complex[1] | Glutathione Peroxidase 4 (GPX4)[2][3] |
| Mechanism of Action | Inhibits the enzymatic activity of the 15-LOX/PEBP1 complex, preventing the generation of pro-ferroptotic lipid hydroperoxides.[1] | Directly and covalently inhibits GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell membrane damage.[3] |
Quantitative Effects on Cellular Processes
The following tables summarize the quantitative effects of RSL3 on inducing ferroptosis and the inhibitory effects of ferroptosis inhibitors with mechanisms similar to this compound. Direct comparative studies placing this compound and RSL3 head-to-head are limited; therefore, data on the well-characterized ferroptosis inhibitor Ferrostatin-1 is used to illustrate the inhibitory potential.
Cell Viability (IC50 Values)
RSL3 induces cell death in a dose-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of its potency.
| Cell Line | Cancer Type | RSL3 IC50 (24h) | Reference |
| HCT116 | Colorectal Cancer | 4.084 µM | [2] |
| LoVo | Colorectal Cancer | 2.75 µM | [2] |
| HT29 | Colorectal Cancer | 12.38 µM | [2] |
| A549 | Lung Cancer | ~0.5 µM | [4] |
| H1975 | Lung Cancer | 150 nM | [4] |
Lipid Peroxidation and Reactive Oxygen Species (ROS) Production
RSL3 treatment leads to a significant increase in lipid peroxidation and general ROS levels, hallmarks of ferroptosis. Conversely, inhibitors like Ferrostatin-1 can effectively block these processes.
| Cell Line | Treatment | Effect on Lipid Peroxidation | Effect on ROS Production | Reference |
| Acute Lymphoblastic Leukemia (ALL) cells | RSL3/BV6 | Increased | Increased | [1][3][7] |
| ALL cells | RSL3/BV6 + Ferrostatin-1 | Significantly reduced | Significantly decreased | [1][3][7] |
| Dedifferentiated Liposarcoma cells | RSL3 | Increased | Not specified | [6] |
| Dedifferentiated Liposarcoma cells | RSL3 + Ferrostatin-1 | Partially diminished | Not specified | [6] |
| Colorectal Cancer cells | RSL3 | Increased | Increased | [2] |
Signaling Pathways
The distinct mechanisms of this compound and RSL3 can be visualized in the context of the ferroptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Add various concentrations of RSL3, this compound, or a combination of both to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well.
-
MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to quantify lipid peroxidation within cells.
Workflow:
Detailed Steps:
-
Cell Seeding and Treatment: Seed and treat cells with RSL3 and/or this compound as described for the cell viability assay.
-
Staining: After treatment, incubate the cells with the C11-BODIPY 581/591 probe (typically 2.5 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope to detect the shift in fluorescence that indicates lipid peroxidation.
Reactive Oxygen Species (ROS) Assay (DCFDA/H2DCFDA)
This assay uses a cell-permeable reagent that becomes fluorescent upon oxidation by ROS.
References
- 1. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of FerroLOXIN-1: A Comparative Guide to its Mechanism of Action in Ferroptosis Inhibition
For Immediate Release
A novel class of ferroptosis inhibitors, headlined by FerroLOXIN-1, demonstrates a highly specific and potent mechanism of action, offering a significant advancement in the targeted therapy of diseases associated with iron-dependent lipid peroxidation. This guide provides a comprehensive comparison of this compound with other notable ferroptosis inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate its unique properties for researchers, scientists, and drug development professionals.
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, is implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, acute kidney injury, and cancer.[1][2] The development of specific inhibitors is crucial for therapeutic intervention. This compound has emerged as a promising candidate due to its selective targeting of the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex, a key initiator of the ferroptotic cascade.[3]
Comparative Efficacy of Ferroptosis Inhibitors
This compound and its analogue, FerroLOXIN-2, have been shown to selectively block the production of pro-ferroptotic hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HOO-ETE-PE) and protect against RSL3-induced ferroptosis in various cell lines.[3] The following table summarizes the comparative efficacy of this compound against other well-known ferroptosis inhibitors.
| Inhibitor | Target/Mechanism | Cell Line(s) | Inducer | IC50/Effective Concentration | Key Findings & References |
| This compound | Selective inhibitor of the 15LOX-2/PEBP1 complex | HBE, HT1080, Caco2, A375, FHs 74 Int | RSL3 | ~1 µM (complete protection) | Selectively inhibits the pro-ferroptotic 15LOX-2/PEBP1 complex without affecting 15LOX-2 alone. Does not exhibit iron chelation or radical-scavenging activity.[3] |
| FerroLOXIN-2 | Selective inhibitor of the 15LOX-2/PEBP1 complex | HBE, HT1080, Caco2, A375, FHs 74 Int | RSL3 | ~1 µM (complete protection) | Similar to this compound, demonstrates high selectivity and potency in inhibiting the 15LOX-2/PEBP1 complex and protecting against ferroptosis.[3] |
| Ferrostatin-1 (Fer-1) | Lipophilic radical-trapping antioxidant; inhibits 15LOX/PEBP1 complex | Multiple | RSL3, Erastin | ~10 nM (IC50 for 15LOX2/PEBP1 complex); >100 nM for cellular protection | A well-established ferroptosis inhibitor that acts as a radical scavenger. While a poor inhibitor of 15LOX alone, it effectively inhibits the 15LOX/PEBP1 complex.[4][5] |
| Liproxstatin-1 (Lip-1) | Radical-trapping antioxidant | Multiple | RSL3 | Not explicitly detailed in provided abstracts | A potent ferroptosis inhibitor that acts by trapping lipid peroxyl radicals.[1] |
| Deferoxamine (DFO) | Iron chelator | HBE | RSL3 | Not explicitly detailed in provided abstracts | An iron chelator that inhibits ferroptosis by sequestering iron, thus preventing the Fenton reaction. This compound's mechanism is independent of iron chelation.[3] |
Experimental Protocols
The validation of this compound's mechanism and efficacy relies on a series of well-defined experimental procedures. Below are the detailed methodologies for key assays.
Cell Viability Assay (RSL3-Induced Ferroptosis)
-
Cell Seeding: Plate cells (e.g., HBE, HT1080, Caco2, A375, or FHs 74 Int. cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors (e.g., Ferrostatin-1) for a specified period (e.g., 1-2 hours).
-
Ferroptosis Induction: Induce ferroptosis by adding a specific concentration of RSL3 (e.g., 0.25 µM or 2 µM, depending on the cell line).
-
Incubation: Incubate the cells for a designated time (e.g., 20 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy, or by using commercial assays like CellTiter-Glo.[6]
Lipid Peroxidation Assay (Redox Lipidomics)
-
Cell Treatment: Treat cells (e.g., HBE cells) with the ferroptosis inducer RSL3 in the presence or absence of this compound or other inhibitors.
-
Lipid Extraction: After the treatment period, harvest the cells and extract lipids using a suitable solvent system (e.g., methanol/chloroform).
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify specific oxidized phospholipid species, such as pro-ferroptotic 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE).[3]
15-Lipoxygenase (15LOX-2/PEBP1) Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified 15LOX-2 enzyme and PEBP1 protein.
-
Inhibitor Incubation: Add this compound or other test compounds at various concentrations to the enzyme-protein mixture and incubate for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, such as arachidonoyl-phosphatidylethanolamine (ETE-PE).
-
Product Detection: Monitor the formation of the oxidized product (e.g., HOO-ETE-PE) over time using a suitable detection method, such as UV-Vis spectrophotometry or LC-MS.[3]
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action of this compound and the experimental approach to its validation, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for validating ferroptosis inhibitors.
References
- 1. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 2. Scientists Build Ferroptosis Inhibitors to Curb Cell Death Process Linked to Alzheimer’s Disease and Cancer | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 3. Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
